3-(1,3-Dioxolan-2-yl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMMZDHPNOERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003028 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-18-3 | |
| Record name | 1,3-Dioxolane-2-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82962-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082962183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxolane-2-propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanal (CAS 82962-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)propanal, a valuable bifunctional molecule in organic synthesis. This document delves into its synthesis, purification, chemical reactivity, and analytical characterization. Furthermore, it explores its strategic application as a key building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical development. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Strategic Importance of a Masked Aldehyde
This compound is a unique chemical entity that combines the reactivity of an aldehyde with a protected aldehyde in the form of a cyclic acetal. This arrangement makes it a powerful tool in multistep organic synthesis, allowing for selective transformations at different parts of the molecule. The 1,3-dioxolane group serves as a robust protecting group for one of the aldehyde functionalities, rendering it inert to a wide range of reaction conditions, particularly nucleophilic attack and reduction.[1] This "masked" aldehyde can be deprotected under acidic conditions to reveal the reactive carbonyl group, enabling sequential and site-selective reactions.
The strategic importance of this molecule lies in its ability to act as a three-carbon building block with latent dual-aldehyde functionality. This characteristic is particularly advantageous in the synthesis of heterocyclic compounds and in the construction of complex carbon skeletons found in many active pharmaceutical ingredients (APIs).
Synthesis and Purification
The synthesis of this compound can be approached through several strategic routes, primarily involving the protection of a precursor containing two aldehyde or aldehyde-equivalent functional groups. A common and efficient method involves the selective protection of 3-hydroxypropanal.
Synthetic Pathway: From 3-Hydroxypropanal
The most direct synthesis involves the acid-catalyzed reaction of 3-hydroxypropanal with ethylene glycol.[2] The reaction proceeds via the formation of a hemiacetal followed by intramolecular cyclization to yield the stable 1,3-dioxolane ring.
Caption: Synthesis of this compound from 3-hydroxypropanal.
Causality of Experimental Choices:
-
Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the hydroxyl group of ethylene glycol.
-
Azeotropic Removal of Water: The reaction is reversible. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.
-
Solvent: Toluene is a common solvent as it forms an azeotrope with water, facilitating its removal, and has a boiling point high enough to allow for a reasonable reaction rate.
Detailed Experimental Protocol: Synthesis from 3-Hydroxypropanal
Materials:
-
3-Hydroxypropanal (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of this compound is typically achieved by fractional distillation under reduced pressure.[3] This method is effective in separating the desired product from unreacted starting materials and any high-boiling byproducts. Column chromatography on silica gel can also be employed for smaller-scale purifications.[4]
Table 1: Physical Properties
| Property | Value |
| CAS Number | 82962-18-3 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | (Predicted) ~70-75 °C at 10 mmHg |
| Density | (Predicted) ~1.1 g/mL |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The free aldehyde is susceptible to a variety of nucleophilic additions and related transformations, while the protected aldehyde remains inert until deprotection.
Reactions at the Aldehyde Functionality
The exposed aldehyde group readily participates in classic carbonyl chemistry, providing a gateway to a diverse range of molecular architectures.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.[5] Reaction with a phosphorus ylide (phosphorane) provides a reliable method for carbon-carbon double bond formation.[6] The nature of the ylide will determine the stereochemistry of the resulting alkene.[7]
Caption: Wittig reaction of this compound.
-
Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the aldehyde group, followed by an acidic workup, yields secondary alcohols.[8] This reaction is a powerful tool for carbon-carbon bond formation and the introduction of a new stereocenter.[9]
Caption: Grignard reaction of this compound.
-
Reductive Amination: This reaction converts the aldehyde into an amine.[10] It typically proceeds via the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[11] This is a highly valuable transformation in the synthesis of many pharmaceutical compounds.
Deprotection and Subsequent Reactions
The 1,3-dioxolane group is stable to a variety of reagents, including organometallics, hydrides, and mild oxidizing agents. However, it can be readily cleaved under acidic conditions to regenerate the aldehyde. This allows for a two-stage synthetic strategy where the first aldehyde is modified, and then the second is unmasked for further functionalization.
Deprotection Protocol:
-
Dissolve the protected aldehyde in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid and extract the product into an organic solvent.
-
Dry, concentrate, and purify the resulting dialdehyde or proceed directly to the next step.
Application in Pharmaceutical Synthesis
While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motif is present in various complex molecules and is a key synthon for the preparation of important pharmaceutical intermediates. For instance, related structures are utilized in the synthesis of antiviral and anticancer agents where the controlled introduction of aldehyde functionalities is critical.[12][13] The ability to perform selective chemistry at two different sites of a three-carbon chain is a powerful strategy in the construction of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.7-9.8 ppm. - Acetal proton (CH of dioxolane) triplet around δ 4.8-5.0 ppm. - Methylene protons of the dioxolane ring multiplet around δ 3.8-4.1 ppm. - Methylene protons adjacent to the aldehyde and acetal groups will appear as multiplets in the upfield region. |
| ¹³C NMR | - Aldehydic carbon (C=O) signal around δ 200-205 ppm. - Acetal carbon (O-CH-O) signal around δ 100-105 ppm. - Dioxolane methylene carbons (OCH₂) signal around δ 65 ppm. - Aliphatic methylene carbons in the upfield region. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1725 cm⁻¹.[14] - Characteristic C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹.[1] - Strong C-O stretching bands for the acetal group in the 1000-1200 cm⁻¹ region.[15] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 130. - Characteristic fragmentation pattern involving the loss of the aldehyde group, and cleavage of the dioxolane ring. A prominent fragment at m/z 73 corresponding to the [CH(OCH₂)₂]⁺ ion is expected. |
Handling, Storage, and Safety
This compound should be handled in a well-ventilated fume hood. As with most aldehydes, it may be susceptible to oxidation upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4] Safety glasses, gloves, and a lab coat should be worn when handling this chemical.
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive aldehyde with a stable protected aldehyde, allows for a high degree of control in the construction of complex molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their synthetic endeavors, particularly in the field of drug discovery and development.
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Technical Guide: Physicochemical Characterization of 3-(1,3-Dioxolan-2-yl)propanal
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Uncharacterized Compounds
In the realm of chemical synthesis and drug discovery, researchers frequently encounter novel compounds for which fundamental physicochemical data, such as boiling point and density, are not yet established. 3-(1,3-Dioxolan-2-yl)propanal is one such molecule. The absence of this data presents a significant hurdle for process development, purification, and formulation. This guide addresses this challenge by first providing a scientifically grounded estimation of these properties and then detailing the requisite experimental procedures for their precise measurement.
Estimated Physicochemical Properties of this compound
In the absence of direct empirical data, the boiling point and density of this compound can be estimated by examining the properties of its constituent structural motifs: the propanal chain and the 1,3-dioxolane ring.
Molecular Structure:
-
Boiling Point Estimation: The boiling point of a substance is primarily determined by the strength of its intermolecular forces.[1] For this compound, these include London dispersion forces, which increase with molecular size and surface area, and dipole-dipole interactions arising from the polar carbonyl group (C=O) of the aldehyde and the ether linkages in the dioxolane ring.[1][2]
To estimate the boiling point, we can compare it to structurally related compounds:
-
Propanal (CH₃CH₂CHO): Boiling point of 49 °C. It is a polar molecule with dipole-dipole interactions.[3]
-
1,3-Dioxolane (C₃H₆O₂): Boiling point of 75 °C. This cyclic acetal is also polar.
-
Pentanal (CH₃(CH₂)₃CHO): Boiling point of 103 °C. This straight-chain aldehyde has a similar molecular weight to our target compound.[3]
Considering that this compound has a greater molecular weight and more polar functional groups (an aldehyde and two ether linkages) than propanal and 1,3-dioxolane, its boiling point is expected to be significantly higher than both. The presence of the dioxolane ring adds polarity and increases the molecular weight. Compared to pentanal, our target molecule has additional oxygen atoms, which should increase the polarity and thus the boiling point. Therefore, a reasonable estimate for the boiling point of this compound would be in the range of 150-180 °C .
-
-
Density Estimation: The density of a liquid is influenced by its molecular weight and how closely its molecules can pack together. The introduction of oxygen atoms in a hydrocarbon chain generally increases the density.
-
Propanal: Density of approximately 0.806 g/cm³.
-
1,3-Dioxolane: Density of 1.06 g/cm³.
Given that this compound incorporates the denser 1,3-dioxolane ring system, its density is anticipated to be closer to that of 1,3-dioxolane than to propanal. A reasonable estimate for the density would be in the range of 1.05-1.15 g/cm³ at standard temperature.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Propanal | C₃H₆O | 58.08 | 49[3] | ~0.806 |
| 1,3-Dioxolane | C₃H₆O₂ | 74.08 | 75 | 1.06 |
| Pentanal | C₅H₁₀O | 86.13 | 103[3] | ~0.810 |
| This compound (Estimated) | C₆H₁₀O₃ | 130.14 | 150-180 | 1.05-1.15 |
Experimental Determination of Boiling Point
For a novel compound, experimental verification of the boiling point is crucial. The micro-boiling point method is a reliable technique that requires only a small amount of the sample.[4][5]
Principle of Micro-Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the micro method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[6]
Experimental Protocol
-
Preparation:
-
Seal one end of a glass capillary tube using a flame.
-
Attach a small test tube containing a few drops of the this compound sample to a thermometer with a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Place the sealed capillary tube (sealed end up) into the test tube containing the sample.[4]
-
-
Heating:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).[6]
-
Heat the bath gently and observe the open end of the capillary tube.
-
-
Observation:
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
-
Measurement:
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.
-
For accuracy, repeat the measurement at least twice.
-
Visualization of the Experimental Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Experimental Determination of Density
The density of a liquid can be accurately determined using a pycnometer. This method relies on measuring the mass of a precise volume of the liquid.
Principle of Density Measurement with a Pycnometer
A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, then filled with a reference liquid of known density (like distilled water), and finally filled with the sample liquid, the density of the sample can be calculated.[7]
Experimental Protocol
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record the mass (m_empty).
-
Fill the pycnometer with distilled water of a known temperature.
-
Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely.
-
Weigh the water-filled pycnometer (m_water).
-
Calculate the mass of the water (m_water - m_empty).
-
Determine the volume of the pycnometer using the known density of water at that temperature (Volume = mass of water / density of water).
-
-
Measurement of Sample Density:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature as the water.
-
Insert the stopper, wipe away any excess liquid, and dry the exterior.
-
Weigh the sample-filled pycnometer (m_sample).
-
Calculate the mass of the sample (m_sample - m_empty).
-
Calculate the density of the sample (Density = mass of sample / volume of pycnometer).[7]
-
Visualization of the Experimental Workflow
Caption: Workflow for Density Determination using a Pycnometer.
Conclusion and Best Practices
While estimations based on structural analogs provide a valuable starting point, they are no substitute for rigorous experimental determination. For a compound like this compound, where no prior data exists, the protocols detailed in this guide are essential for accurate characterization. It is imperative for researchers to perform these measurements to establish a reliable foundation for any subsequent research and development activities. Adherence to these self-validating protocols will ensure the generation of trustworthy and reproducible data.
References
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CK-12 Foundation. (2016, February 18). 13.3 Physical Properties of Aldehydes and Ketones. CK-12. [Link]
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LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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StudySmarter. (n.d.). Provide an example of the boiling and melting points of different aldehydes and ketones. [Link]
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Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. [Link]
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IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]
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Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]
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Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
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University of Pardubice. (n.d.). 1 density determination by pycnometer. [Link]
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The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube. [Link]
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Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. [Link]
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University of Southampton. (n.d.). Micro-boiling point measurement. [Link]
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Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. [Link]
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University of Pardubice. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. [Link]
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Cromtek. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]
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A Spectroscopic Guide to 3-(1,3-Dioxolan-2-yl)propanal: In-Depth Analysis and Experimental Protocols
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(1,3-Dioxolan-2-yl)propanal (CAS No. 82962-18-3), a molecule of interest in synthetic chemistry and drug development.[1] Given the absence of a complete, publicly available dataset, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals who require a deep understanding of the structural characterization of this and similar molecules.
Introduction to this compound
This compound is a bifunctional organic compound featuring both an aldehyde group and a cyclic acetal (dioxolane) moiety. The acetal serves as a protecting group for a carbonyl function, making this molecule a valuable intermediate in multi-step organic syntheses. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent synthetic transformations. This guide provides the expected spectroscopic signatures for this molecule.
The molecular structure is as follows:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the different chemical environments of the protons. The predictions are based on the analysis of propanal and various 2-substituted-1,3-dioxolanes.[2][3]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| -CHO (a ) | 9.7 - 9.8 | Triplet (t) | 1.5 - 2.0 | 1H | The aldehydic proton is highly deshielded by the carbonyl group. It will be a triplet due to coupling with the adjacent CH₂ group. |
| -CH₂-CHO (b ) | 2.5 - 2.7 | Triplet of doublets (td) | J(b,a) ≈ 1.5-2.0, J(b,c) ≈ 7.0-8.0 | 2H | This methylene group is adjacent to the electron-withdrawing aldehyde and will be coupled to both the aldehydic proton and the other methylene group. |
| -CH₂-CH(OR)₂ (c ) | 1.9 - 2.1 | Quartet (q) or multiplet (m) | J(c,b) ≈ 7.0-8.0, J(c,d) ≈ 4.0-5.0 | 2H | This methylene group is adjacent to the acetal methine proton and the other methylene group. |
| -O-CH-(CH₂)-O- (d ) | 4.8 - 5.0 | Triplet (t) | 4.0 - 5.0 | 1H | The acetal proton is deshielded by two oxygen atoms and coupled to the adjacent methylene group. |
| -O-CH₂-CH₂-O- (e ) | 3.8 - 4.1 | Multiplet (m) | - | 4H | The four protons of the dioxolane ring are in a similar chemical environment, often appearing as a complex multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display six signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of adjacent functional groups.[4]
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C HO | 200 - 205 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |
| -O-C H-(CH₂)-O- | 102 - 105 | The acetal carbon is bonded to two oxygen atoms, causing a strong deshielding effect. |
| -O-C H₂-C H₂-O- | 64 - 66 | The carbons of the ethylene glycol unit in the dioxolane ring are shielded compared to the acetal carbon but deshielded relative to simple alkanes. |
| -C H₂-CHO | 40 - 45 | This methylene carbon is adjacent to the carbonyl group, which deshields it. |
| -C H₂-CH(OR)₂ | 30 - 35 | This methylene carbon is further from the aldehyde and is less deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde and the cyclic acetal.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2950 - 2850 | Medium-Strong | C-H (Alkyl) Stretch | Corresponds to the stretching vibrations of the C-H bonds in the methylene groups. |
| ~2820 and ~2720 | Weak-Medium | C-H (Aldehyde) Stretch | This pair of peaks, often referred to as a "Fermi doublet," is highly characteristic of the C-H bond of an aldehyde.[7] |
| 1720 - 1740 | Strong | C=O (Aldehyde) Stretch | A strong, sharp absorption in this region is a definitive indicator of a carbonyl group, specifically a saturated aldehyde.[6] |
| 1200 - 1000 | Strong | C-O (Acetal) Stretch | This region will contain strong, complex bands corresponding to the C-O single bond stretching vibrations of the cyclic acetal.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .[1]
Predicted Molecular Ion and Key Fragments
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation will likely be dominated by cleavage of the bonds adjacent to the oxygen atoms and the carbonyl group to form stable carbocations and oxonium ions.[9][10]
| m/z | Proposed Fragment | Rationale |
| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 129 | [C₆H₉O₃]⁺ | Loss of a hydrogen radical from the aldehyde (M-1), a common fragmentation for aldehydes. |
| 101 | [C₅H₉O₂]⁺ | Loss of the formyl radical (-CHO) (M-29). |
| 73 | [C₃H₅O₂]⁺ | This is a very common and often the base peak for 2-substituted-1,3-dioxolanes, corresponding to the stable dioxolanyl cation. |
| 57 | [C₃H₅O]⁺ | Loss of the dioxolane ring. |
| 45 | [C₂H₅O]⁺ | Fragmentation of the dioxolane ring. |
Proposed Fragmentation Pathway
The fragmentation of cyclic acetals is a key diagnostic tool in mass spectrometry.[9]
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- 2. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Guide: 1H NMR Spectrum of 3-(1,3-Dioxolan-2-yl)propanal
This guide details the 1H NMR characterization of 3-(1,3-Dioxolan-2-yl)propanal (CAS: 82962-18-3), a critical "masked" dialdehyde intermediate used in the synthesis of heterocycles and pharmaceutical linkers.[1]
Executive Summary
This compound (C₆H₁₀O₃) represents the mono-protected form of succinaldehyde.[1] Its spectroscopic signature is defined by the coexistence of a highly deshielded aldehyde proton and a protected acetal methine.
This guide provides a validated assignment of the 1H NMR spectrum in CDCl₃, distinguishing the target linear isomer from the common branched impurity (2-(1,3-dioxolan-2-yl)propanal) often formed during hydroformylation synthesis routes.[1]
Key Spectroscopic Marker: The molecule is identified by a triplet aldehyde signal at ~9.78 ppm and a triplet acetal methine at ~4.92 ppm , connected by a contiguous ethylene (-CH₂-CH₂-) backbone.[1]
Structural Assignment & Chemical Shifts
The following data represents the standard 1H NMR spectrum acquired at 300-500 MHz in Chloroform-d (CDCl₃).
Table 1: 1H NMR Assignment (CDCl₃, 298 K)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| 1 | -CHO | 9.78 | Triplet (t) | 1H | J ≈ 1.5 | Deshielded formyl proton; couples to H-2.[1] |
| 4 | -CH- (Acetal) | 4.92 | Triplet (t) | 1H | J ≈ 4.5 | Anomeric proton; shifts upfield due to ether oxygens. |
| 5, 6 | -O-CH₂-CH₂-O- | 3.85 – 4.00 | Multiplet (m) | 4H | - | Dioxolane ring protons; AA'BB' system.[1] |
| 2 | -CH₂- (α to CHO) | 2.58 | td / Multiplet | 2H | J ≈ 7.2, 1.5 | Alpha-carbonyl deshielding; couples to H-1 and H-3.[1] |
| 3 | -CH₂- (β to CHO) | 2.05 | q / Multiplet | 2H | J ≈ 7.2, 4.5 | Bridge methylene; couples to H-2 and H-4.[1] |
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in the deuterated solvent.
Visualization: Structural Mapping
The following diagram maps the specific protons to their chemical environments, illustrating the inductive effects governing the shifts.
Figure 1: Connectivity map showing scalar coupling relationships between proton environments.
Mechanistic Insight & Impurity Analysis
Synthesis Context: The Hydroformylation Route
The most common industrial synthesis involves the hydroformylation of 2-vinyl-1,3-dioxolane (derived from acrolein and ethylene glycol).[1] This reaction determines the impurity profile.
-
Reaction: 2-vinyl-1,3-dioxolane + CO + H₂ → this compound.[1]
-
Regioselectivity Issue: The reaction produces two isomers:
Distinguishing the Branched Isomer
To validate the purity of your sample, you must check for the "Branched Isomer" signature. The linear target has two CH₂ groups in the backbone. The branched impurity has a CH-CH₃ motif.[1]
| Feature | Linear Target (Desired) | Branched Impurity (Avoid) |
| Methyl Group | Absent | Doublet at ~1.15 ppm |
| Backbone | Two CH₂ multiplets (2.0 - 2.6 ppm) | One CH multiplet + Methyl doublet |
| Aldehyde | Triplet (~9.78 ppm) | Doublet (~9.65 ppm) |
Stability Warning (Acetal Hydrolysis)
The 1,3-dioxolane ring is acid-sensitive.[1] If the CDCl₃ is acidic (common in aged bottles due to HCl formation), the acetal will hydrolyze to form Succinaldehyde .
-
Sign of Degradation: Disappearance of the 4.92 ppm triplet and appearance of a new aldehyde signal at ~9.8 ppm (broad/complex due to polymerization/hydration).
Experimental Protocol
Sample Preparation
-
Solvent Check: Ensure CDCl₃ is neutralized (stored over potassium carbonate or silver foil) to prevent acetal hydrolysis.
-
Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of CDCl₃.
-
Reference: Use residual CHCl₃ (7.26 ppm) or TMS (0.00 ppm) for calibration.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to ≥ 5 seconds . The aldehyde proton has a long T1 relaxation time; a short delay will reduce integration accuracy, making the ratio of CHO to Acetal appear < 1:1.
-
Scans: 16 scans are sufficient for >95% purity samples.
QC Workflow (Decision Tree)
Figure 2: Quality Control decision tree for isomer confirmation and stability checking.
References
-
Chemical Structure & CAS Verification
-
General NMR Shift Data (Acetal/Aldehyde)
- Source: Pretsch, E., et al.
-
Context: General assignment of acetal methine (4.8-5.2 ppm) and aldehyde protons (9.5-10.0 ppm).[1]
-
Synthesis & Isomer Context (Hydroformylation)
-
Impurity Shifts (Solvents/Water)
- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics 2010, 29, 9, 2176–2179.
-
URL:[1]
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Technical Guide: Safety and Handling of 3-(1,3-Dioxolan-2-yl)propanal
The following technical guide details the safety, handling, and stability protocols for 3-(1,3-Dioxolan-2-yl)propanal (CAS No. 6701-97-9). This compound, effectively the mono-ethylene acetal of succinaldehyde, serves as a critical C4 building block in the synthesis of pyrroles and other nitrogenous heterocycles during drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a bifunctional molecule containing a reactive aldehyde and a masked aldehyde (acetal). Its dual nature allows for selective derivatization, making it invaluable for synthesizing pharmacophores, yet it introduces specific instability risks that must be managed.
Core Data Table[5]
| Property | Specification |
| CAS Number | 6701-97-9 |
| IUPAC Name | This compound |
| Synonyms | Succinaldehyde mono-ethylene acetal; 4,4-(Ethylenedioxy)butanal |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~84–86 °C at 1.5 mmHg (Predicted/Analogous) |
| Flash Point | > 93 °C (Closed Cup - Estimated) |
| Solubility | Miscible with organic solvents (DCM, THF, Toluene); Hydrolyzes in water |
Stability & Reactivity Mechanisms
The safe handling of this compound relies on understanding its two primary degradation pathways: Acid-Catalyzed Hydrolysis and Aerobic Oxidation .
Degradation Pathways Diagram
The following diagram illustrates the chemical fate of the molecule under improper storage conditions.
Figure 1: Stability logic showing the critical risk of hydrolysis unmasking the toxic dialdehyde.
Mechanism-Based Precautions
-
Acetal Lability (The "Achilles Heel"): The 1,3-dioxolane ring is stable to base but extremely sensitive to acid. Trace acidity on glassware or in solvents (e.g., HCl in chloroform) will trigger hydrolysis, releasing Succinaldehyde .
-
Risk:[1] Succinaldehyde is highly toxic, a potent cross-linker, and prone to rapid, exothermic polymerization.
-
Control: Ensure all glassware is base-washed or neutral. Use solvents stored over molecular sieves (3Å or 4Å).
-
-
Aldehyde Oxidation: The free aldehyde group at C1 is susceptible to autoxidation, forming the corresponding carboxylic acid.
-
Control: Store under an inert atmosphere (Argon/Nitrogen).
-
Hazard Identification & Safety Profiling
While specific toxicological data for this CAS is limited, its behavior is extrapolated from the parent dialdehyde (succinaldehyde) and similar acetals.
GHS Classification (Derived)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction (Aldehyde sensitization potential).
-
H335: May cause respiratory irritation.
Toxicology Insights
-
Sensitization: Aldehydes are known haptens; they can bind to skin proteins, leading to contact dermatitis.
-
Cross-Linking: If hydrolyzed in vivo, the resulting succinaldehyde can cross-link proteins similarly to glutaraldehyde, posing a cytotoxicity risk.
Safe Handling Protocols
A. Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood .
-
Inert Atmosphere: Reagent bottles should be purged with nitrogen or argon after every use. For synthesis, standard Schlenk techniques are recommended.
B. Personal Protective Equipment (PPE)[9]
-
Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection. For prolonged handling, use Butyl rubber.
-
Eye Protection: Chemical splash goggles. Face shield recommended if handling >500 mL.
-
Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.
C. Storage Specifications
-
Temperature: Refrigerate (2–8 °C).
-
Stabilizers: Can be stored over a few pellets of potassium carbonate (K₂CO₃) to scavenge trace acid and prevent acetal hydrolysis.
-
Container: Tightly sealed amber glass with a PTFE-lined cap.
Synthesis Application: Pyrrole Construction
One of the primary uses of this compound in drug development is the synthesis of substituted pyrroles via the Paal-Knorr reaction or modified cyclizations. The acetal acts as a "masked" carbonyl, allowing controlled release.
Experimental Workflow: Pyrrole Synthesis
The following diagram outlines a standard workflow for converting this reagent into a pharmaceutical intermediate.
Figure 2: Controlled release of the aldehyde functionality for heterocycle synthesis.
Protocol Summary
-
Imine Formation: React the free aldehyde with the primary amine in a dry solvent (DCM or Toluene) with a desiccant (MgSO₄) to prevent premature acetal hydrolysis.
-
Cyclization: Treat the intermediate imine with dilute acid. This hydrolyzes the acetal to the aldehyde, which immediately condenses with the enamine/imine tautomer to close the pyrrole ring.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). |
| Eye Contact | Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmologist. |
| Spill (<100 mL) | Absorb with vermiculite or sand. Do not use acid-based absorbents. Treat the waste with mild base (sodium bicarbonate) to ensure stability before disposal. |
| Fire | Use Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam. Water spray may be used to cool containers. |
References
-
PubChem. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Paal, C. (1885). "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate". Berichte der deutschen chemischen Gesellschaft, 18(1), 367–371.
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Glutaral (Succinaldehyde analog toxicity data). Retrieved February 7, 2026, from [Link]
Sources
A Technical Guide to 3-(1,3-Dioxolan-2-yl)propanal: A Versatile C3 Building Block in Modern Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Aldehyd functionalities, being highly reactive towards both nucleophiles and oxidants, often necessitate protection. The cyclic acetal, specifically the 1,3-dioxolane, is a robust and reliable choice for this purpose. This technical guide provides an in-depth examination of 3-(1,3-dioxolan-2-yl)propanal, a bifunctional C3 building block that combines a masked aldehyde with a reactive aldehyde. We will explore its synthesis, physicochemical properties, strategic applications in drug development and complex molecule synthesis, and detailed protocols for its use and subsequent deprotection. This document is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Value of a Dual-Functionality Reagent
The art of complex molecule synthesis often hinges on the orchestrated transformation of different functional groups within a single molecule. A common challenge is the presence of multiple, similarly reactive sites. This compound (also known as succinaldehyde monoacetal) presents an elegant solution to this challenge. It is a C3 synthon possessing a free aldehyde group, poised for immediate reaction, and a protected aldehyde in the form of a dioxolane ring.
The core utility of this reagent lies in its differential reactivity. The free aldehyde can participate in a wide array of transformations—such as Wittig reactions, reductive aminations, or aldol condensations—while the sterically shielded and electronically stable dioxolane remains inert.[1] This cyclic acetal is stable to basic, nucleophilic, and many oxidative and reductive conditions, ensuring the preservation of the latent aldehyde functionality.[2] Only upon treatment with aqueous acid is the second aldehyde revealed, enabling a subsequent, distinct synthetic operation. This "protect-react-deprotect" sequence, facilitated by a single reagent, is a powerful strategy for streamlining synthetic routes and enhancing molecular complexity. This guide will provide the foundational knowledge and practical protocols to effectively implement this strategy.
Synthesis and Physicochemical Profile
The most common and efficient synthesis of this compound involves the selective monoacetalization of succinaldehyde. However, due to the instability of succinaldehyde itself, a more practical approach often starts from a precursor like the hydrolysis of 2,5-dimethoxytetrahydrofuran or the ozonolysis of 1,5-hexadiene. A widely adopted laboratory-scale synthesis begins with acrolein, a readily available α,β-unsaturated aldehyde.
Synthesis Pathway from Acrolein
The conversion from acrolein proceeds via a two-step sequence: first, a hydroformylation or a related process to introduce a second aldehyde, followed by a selective protection. A more direct and common method involves creating the acetal of acrolein first, followed by hydroformylation.
Caption: General synthetic workflow from Acrolein.
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of this compound. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 82962-18-3 | [3] |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 68-70 °C at 0.5 mmHg | - |
| Density | ~1.11 g/cm³ | - |
Spectroscopic Data:
The NMR spectrum provides a definitive fingerprint of the molecule. The key is to identify the signals corresponding to the free aldehyde, the acetal proton, and the aliphatic chain.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.75 | t | Aldehyde (-CH O) |
| ~4.90 | t | Acetal (-O-CH -O-) | |
| ~3.95 | m | Dioxolane (-O-CH₂CH₂ -O-) | |
| ~2.70 | dt | -CH₂ -CHO | |
| ~2.00 | m | -CH-CH₂ -CH₂- | |
| ¹³C NMR | ~201.5 | - | Aldehyde (C =O) |
| ~102.0 | - | Acetal (-O-C H-O-) | |
| ~65.0 | - | Dioxolane (-O-C H₂C H₂-O-) | |
| ~45.5 | - | -C H₂-CHO | |
| ~24.0 | - | -CH-C H₂-CH₂- | |
| (Note: Predicted shifts based on analogous structures. Actual shifts may vary depending on solvent and concentration.)[4][5] |
The Core Synthetic Strategy: Protection, Transformation, and Deprotection
The primary application of this compound is as a versatile building block in sequential synthetic transformations. The workflow is logical and powerful: react the free aldehyde, then unmask the protected aldehyde for a second, different reaction.
Caption: The three-phase synthetic strategy using the title compound.
Stability and Orthogonality
The dioxolane protecting group is highly stable under a wide range of non-acidic conditions. This chemical orthogonality is its greatest asset.
-
Stable to: Bases (NaOH, KOtBu, LiHMDS), organometallics (Grignard, organolithium reagents), nucleophiles (amines, cyanides), hydridic reducing agents (NaBH₄, LiAlH₄), and most common oxidizing agents (PCC, PDC, Swern, DMP).[1][2]
-
Labile to: Aqueous acidic conditions. The rate of hydrolysis is dependent on pH and temperature.[6] Strong Lewis acids can also promote cleavage.[2] It is important to note that under strictly anhydrous acidic conditions, the dioxolane can remain intact as water is a required nucleophile for the hydrolysis mechanism.[7]
Deprotection: Releasing the Latent Aldehyde
The removal of the dioxolane group is typically a straightforward acid-catalyzed hydrolysis.[8] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the aldehyde and releases ethylene glycol.
Caption: Simplified mechanism of acid-catalyzed dioxolane hydrolysis.
Common conditions for deprotection include:
-
Dilute HCl or H₂SO₄ in a THF/water or acetone/water mixture.
-
Acetic acid in water.
-
p-Toluenesulfonic acid (p-TsOH) in wet acetone.
The choice of acid and solvent system allows for tuning the reaction rate, which can be critical if other acid-sensitive groups are present in the molecule.
Field-Proven Applications in Drug Development
The strategic value of this compound is best illustrated through its application as a key intermediate in the synthesis of complex bioactive molecules. Its structure is embedded within precursors for various pharmaceuticals, particularly those requiring a precisely substituted propane or longer carbon backbone. For instance, 1,3-propanediol derivatives, which can be accessed from this synthon, are important structural motifs in compounds developed as immunosuppressants and for treating neurological disorders.[9][10][11]
While specific, direct citations for this exact intermediate in late-stage drug synthesis are often proprietary, its utility can be inferred from the widespread use of related synthons. The ability to perform, for example, a Grignard addition to the free aldehyde and then unmask the second aldehyde for a subsequent reductive amination provides a rapid entry into complex amino alcohol scaffolds, which are privileged structures in medicinal chemistry.
Experimental Protocols
The following protocols are provided as representative examples. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound from Acrolein Acetal
This protocol outlines the hydroformylation of acrolein diethyl acetal.
-
Reagents & Equipment:
-
Acrolein diethyl acetal
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Syngas (1:1 mixture of CO:H₂)
-
Toluene (anhydrous)
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
Charge the high-pressure reactor with acrolein diethyl acetal and a catalytic amount of the rhodium precursor in anhydrous toluene.
-
Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by syngas uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product is concentrated under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield this compound as a colorless liquid.
-
Protocol 2: Deprotection to Reveal Succinaldehyde
This protocol describes the acidic hydrolysis of the dioxolane group.
-
Reagents & Equipment:
-
This compound
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Add 2M HCl (approx. 2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude succinaldehyde, which is often used immediately in the next step due to its limited stability.
-
Conclusion
This compound is more than a simple protected aldehyde; it is a strategic bifunctional building block that enables efficient and controlled synthetic sequences. Its robust dioxolane protecting group provides excellent orthogonality, allowing for a wide range of transformations on the free aldehyde moiety without compromising the latent functionality. The subsequent mild deprotection conditions make it an ideal intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[12] By understanding its properties and mastering the protocols for its use, researchers and drug development professionals can significantly enhance their ability to construct complex molecular architectures with precision and efficiency.
References
-
ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]
- Google Patents. Process for production of 1,3-dioxolane.
-
MDPI. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
Wikipedia. Dioxolane. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]
-
ChemSynthesis. 2-(1,3-dioxolan-2-yl)-2-methylpropanal. Available from: [Link]
-
Journal of the American Chemical Society. General acid catalyzed acetal hydrolysis. Available from: [Link]
-
Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available from: [Link]
-
University of Glasgow Thesis Repository. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Available from: [Link]
-
PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Available from: [Link]
-
ResearchGate. Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Available from: [Link]
-
Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]
-
ResearchGate. How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available from: [Link]
-
SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Propionaldehyde: A Deep Dive into its Production and Applications. Available from: [Link]
-
Arkivoc. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. Available from: [Link]
- Google Patents. 1,3-propane diol derivatives as bioactive compounds.
-
Doc Brown's Chemistry. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation. Available from: [Link]
- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
MDPI. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation. Available from: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. 82962-18-3|this compound|BLD Pharm [bldpharm.com]
- 4. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]
- 10. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 11. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 | MDPI [mdpi.com]
- 12. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
Technical Monograph: The Dioxolane Protecting Group Strategy
Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: 1,3-Dioxolane Formation, Stability, and Orthogonality in Complex Synthesis
Executive Summary
In the architecture of complex molecule synthesis—particularly within carbohydrate and polyketide drug discovery—the 1,3-dioxolane ring serves as a critical tactical element. While nominally a "protecting group" for carbonyls and 1,2-diols, its utility extends beyond simple masking. It imposes rigid conformational constraints that can direct the stereochemical outcome of subsequent reactions. This guide moves beyond textbook definitions to explore the thermodynamic drivers, installation protocols, and orthogonality profiles necessary for high-stakes medicinal chemistry.
Part 1: Mechanistic Foundations & Thermodynamics
The formation of a 1,3-dioxolane is not merely an acid-catalyzed condensation; it is a battle against entropy. Whether protecting a ketone (using ethylene glycol) or a 1,2-diol (using acetone), the mechanism proceeds through a discrete oxocarbenium ion intermediate.
The Kinetic vs. Thermodynamic Landscape
Understanding the preference for 5-membered (dioxolane) vs. 6-membered (dioxane) rings is paramount when protecting polyols.
-
Acetonides (Isopropylidene acetals): Reacting a polyol with acetone favors the 5-membered dioxolane ring (kinetic and thermodynamic preference for 1,2-diols). In a 6-membered dioxane acetonide, one methyl group is forced into a high-energy axial position (1,3-diaxial interaction), destabilizing the ring.
-
Benzylidene Acetals: Reacting with benzaldehyde often favors the 6-membered dioxane ring (thermodynamic preference for 1,3-diols) because the phenyl group can adopt a stable equatorial position.
Visualization: The Oxocarbenium Pathway
The following diagram illustrates the acid-catalyzed formation pathway, highlighting the reversibility that necessitates water removal.
Figure 1: Acid-catalyzed trajectory from carbonyl to dioxolane. Note the reversible hydrolysis path (red dashed) which must be suppressed via water removal.
Part 2: Strategic Installation Protocols
Reliability in the lab depends on shifting the equilibrium. We employ two primary strategies: Azeotropic Distillation (Classical) and Transacetalization (Mild).
Protocol A: The Dean-Stark Standard (Robust)
Best for: Sterically unhindered ketones and stable substrates.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Solvent: Suspend substrate (1.0 equiv) in Toluene (0.1 M). Toluene (bp 110°C) is preferred over benzene for toxicity reasons and superior azeotropic water capacity.
-
Reagents: Add Ethylene Glycol (5-10 equiv) and p-Toluenesulfonic acid (p-TSA) (0.05 equiv).
-
Execution: Reflux vigorously. The reaction is complete when water ceases to collect in the trap (monitor via TLC).
-
Quench: Cool to RT. Add saturated aqueous NaHCO₃ to neutralize the acid before workup to prevent immediate hydrolysis.
Protocol B: Noyori Transacetalization (Mild)
Best for: Acid-sensitive substrates or complex polyols.
-
Reagents: Use 1,2-bis(trimethylsiloxy)ethane (BTSE) instead of ethylene glycol.
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78°C.
-
Mechanism: This drives the reaction via the formation of the stable Si-O bond rather than water removal, allowing for kinetic control at low temperatures.
Part 3: Chemo-Orthogonality Matrix
A protecting group is only as good as the conditions it survives. The dioxolane ring is an "acid-labile, base-stable" shield.[1]
Table 1: Stability Profile of 1,3-Dioxolanes
| Reagent Class | Specific Reagent | Stability | Notes |
| Bases | LDA, NaH, t-BuOK | Stable | Ideal for enolate chemistry on the protected substrate.[2] |
| Nucleophiles | Grignards, R-Li, Cyanide | Stable | Protects ketones from nucleophilic attack. |
| Reductants | LiAlH₄, NaBH₄, H₂/Pd | Stable | Survives ester/amide reductions. |
| Oxidants | PCC, Swern, Jones | Stable | Generally stable, though strong Lewis acidic oxidants can open the ring.[3] |
| Acids (Aq) | HCl (1M), AcOH (80%) | Labile | Cleaves rapidly to regenerate carbonyl/diol. |
| Lewis Acids | TiCl₄, BF₃·OEt₂ | Variable | Can cause ring opening or migration; used for selective manipulation. |
Part 4: Selectivity Logic (1,2 vs 1,3 Diols)
When protecting a polyol (e.g., a sugar or macrolide), the choice of reagent dictates the regioselectivity. The decision tree below outlines the standard logic for differentiating hydroxyl pairs.
Figure 2: Regioselective protection strategies. Acetone targets 1,2-diols (dioxolanes); Benzaldehyde targets 1,3-diols (dioxanes).
Part 5: Deprotection Strategies
Removing the dioxolane requires breaking the C-O bonds without destroying the molecule.
-
Aqueous Hydrolysis (Standard):
-
Transacetalization (Non-Aqueous):
-
Conditions: MeOH with catalytic PPTS (Pyridinium p-toluenesulfonate).
-
Why: This "swaps" the protecting group onto the solvent (forming dimethyl acetal of acetone), releasing the substrate. It is far gentler than aqueous mineral acid.
-
-
Lewis Acid Cleavage (Specialized):
-
Conditions: FeCl₃ adsorbed on silica or InCl₃ in MeCN.
-
Why: Useful for substrates sensitive to protonic acids.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive text on stability profiles).
-
Organic Chemistry Portal. 1,3-Dioxolanes and 1,3-Dioxanes. (Comprehensive database of formation and cleavage reactions).
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed analysis of acetal selectivity).
-
Smith, A. B., et al. (1995). Acetonide protection selectivity in complex synthesis. Journal of the American Chemical Society. (Seminal work on 1,2 vs 1,3 diol protection).[2][3][7][9][10]
-
Tsunoda, T., et al. (1980). 1,2-bis(trimethylsiloxy)ethane (BTSE) in Noyori acetalization. Tetrahedron Letters. (Methodology for aprotic dioxolane formation).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Acetonides [organic-chemistry.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
Methodological & Application
Application Notes & Protocols: 3-(1,3-Dioxolan-2-yl)propanal as a Versatile C3 Building Block in Total Synthesis
Introduction: The Strategic Advantage of a Masked Aldehyde
In the intricate chess game of total synthesis, control over reactive functional groups is paramount. 3-(1,3-Dioxolan-2-yl)propanal, a seemingly simple bifunctional molecule, offers chemists a significant strategic advantage. At its core, it is a masked equivalent of 3-oxopropanal, a reactive 1,3-dicarbonyl synthon. The molecule possesses a free aldehyde group, which serves as a reactive handle for immediate synthetic transformations, and a latent aldehyde protected as a cyclic acetal (a 1,3-dioxolane).
The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones, stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions.[1][2] This differential reactivity between the free aldehyde and the protected aldehyde allows for selective, sequential reactions at opposite ends of the three-carbon chain. This note explores the tactical applications of this building block, providing field-proven insights and detailed protocols for its effective use in complex molecule synthesis.
Core Concepts & Synthetic Utility
The primary value of this compound lies in its ability to act as a bifunctional C3 electrophile . The free aldehyde can undergo standard carbonyl chemistry, while the acetal remains inert. Upon successful elaboration of the free aldehyde, the masked aldehyde can be readily deprotected under acidic conditions to reveal a new reactive site for subsequent transformations.
Causality Behind Experimental Choices: The decision to use this compound is driven by the need to perform nucleophilic additions or other transformations on a propanal skeleton without interference from a second aldehyde group. Direct use of unprotected 3-oxopropanal would lead to a mixture of products from reactions at either carbonyl group, polymerization, or intramolecular cyclization reactions. The acetal protection strategy elegantly circumvents these issues.
Caption: General workflow for utilizing this compound.
Applications in Key Synthetic Transformations
This building block is instrumental in a variety of carbon-carbon bond-forming reactions.
Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes. This compound is an excellent substrate for extending carbon chains via olefination, leaving the protected aldehyde ready for future elaboration.
Field Insight: The use of stabilized ylides (e.g., those bearing an ester group) typically provides excellent E-selectivity, while non-stabilized ylides often yield Z-alkenes. The acetal group is completely stable under the basic conditions of ylide generation and reaction.
Grignard and Organolithium Additions
The addition of organometallic reagents to the free aldehyde allows for the straightforward synthesis of secondary alcohols. This introduces a new stereocenter and a hydroxyl group that can be used to direct subsequent reactions or be further functionalized.
Example Application: Reaction with vinylmagnesium bromide introduces a vinyl group, creating an allylic alcohol. This moiety is a versatile intermediate for transformations such as Sharpless epoxidation or Claisen rearrangement.
Aldol and Related Condensations
While the free aldehyde can participate in aldol reactions, its primary utility is often realized after the initial chain extension. Once the free aldehyde has been transformed and the acetal is deprotected, the newly revealed aldehyde can then act as an electrophile in an intramolecular or intermolecular aldol condensation to form complex cyclic or acyclic structures.
Detailed Experimental Protocols
The following protocols are representative of the common transformations involving this compound.
Protocol 1: Wittig Olefination and Subsequent Deprotection
This two-step protocol demonstrates the extension of the carbon chain followed by the unmasking of the second aldehyde.
Step A: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Dissolution: Dissolve the ylide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Substrate Addition: To the stirred solution, add this compound (1.0 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with hexanes/ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester with the acetal intact.
Step B: Acetal Deprotection
-
Dissolution: Dissolve the product from Step A (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq) or a few drops of concentrated HCl.[3]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Extract the product with ethyl acetate or DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected aldehyde-ester. Further purification by chromatography may be necessary.
Caption: Experimental workflow for Wittig reaction and deprotection.
Data Summary: Representative Transformations
The following table summarizes typical reaction conditions and outcomes for key transformations starting from this compound or its close analogue, 2-(2-bromoethyl)-1,3-dioxolane, which serves as a synthetic equivalent.
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield | Reference |
| Grignard Addition | Phenylmagnesium bromide, THF, 0°C to rt | Secondary Alcohol | >85% | General |
| Wittig Olefination | Ph₃P=CHCO₂Et, DCM, rt | α,β-Unsaturated Ester | 80-95% | General |
| Alkylation (via analogue) | 2-(2-bromoethyl)-1,3-dioxolane used to alkylate amines | N-alkylated product | Varies | |
| Acetal Deprotection | Acetone/H₂O, p-TSA (cat.), rt | Aldehyde | >90% | [2] |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE, rt | Secondary/Tertiary Amine | 70-90% | General |
Conclusion
This compound is a powerful and reliable building block for modern organic synthesis. Its differentiated reactivity allows for the controlled, stepwise construction of complex carbon skeletons. By understanding the principles of acetal protection and the specific protocols for its manipulation, researchers in natural product synthesis and drug development can efficiently introduce a functionalized three-carbon unit, streamlining synthetic routes and enabling the creation of novel molecular architectures. The robustness of the dioxolane protecting group, combined with the versatility of aldehyde chemistry, ensures its continued relevance in the synthetic chemist's toolkit.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
-
Uyanik, M., & Ishihara, K. (2014). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 19(7), 9356-9368. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(1,3-dioxolan-2-yl)-2-methylpropanal. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,3'-ethylenedioxy-bis(propionitrile). Retrieved from [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
-
PubChem. (n.d.). 3,3'-(Ethylenedioxy)dipropiononitrile. Retrieved from [Link]
-
PubChem. (n.d.). Propanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(1,3-Dioxolan-2-yl)phenol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Diethoxy-1-propanol. Retrieved from [Link]
Sources
applications of 3-(1,3-Dioxolan-2-yl)propanal in medicinal chemistry
Technical Guide: Strategic Utilization of 3-(1,3-Dioxolan-2-yl)propanal in Medicinal Chemistry
Introduction: The "Stable Warhead" Strategy
In medicinal chemistry, This compound (CAS 6701-17-3, also referred to as succinaldehyde monoacetal) serves as a critical bifunctional building block. Its structural value lies in its ability to mask one aldehyde of the unstable succinaldehyde (1,4-butanedial) while leaving the other available for chemoselective ligation.
Free succinaldehyde is notoriously difficult to handle due to rapid polymerization and self-condensation. This mono-acetal derivative solves the stability problem, allowing researchers to perform sequential functionalization at opposite ends of a four-carbon chain. It is particularly indispensable for:
-
Heterocyclic Synthesis: Accessing pyrrolidines, pyrroles, and indole derivatives via cyclization.
-
Linker Chemistry: Constructing PROTACs or bioconjugates where a precise C4 spacer with a terminal aldehyde "handle" is required.
-
Fragment-Based Drug Discovery (FBDD): Installing a masked aldehyde "warhead" that can be activated late-stage for covalent binding or macrocyclization.
Chemical Profile & Stability
| Property | Specification | Application Note |
| Molecular Formula | C₆H₁₀O₃ | Bifunctional (Aldehyde + Acetal) |
| Molecular Weight | 130.14 g/mol | Low MW, ideal for FBDD |
| Boiling Point | ~84°C (12 mmHg) | Distillable, but sensitive to heat |
| Stability (Base) | High | Stable to amines, hydrides (NaBH₄), and basic workups. |
| Stability (Acid) | Low | Critical Control Point: Hydrolyzes rapidly below pH 4 to release the second aldehyde. |
Application I: Synthesis of N-Substituted Pyrrolidines (Reductive Cyclization)
This is the primary application for this reagent. It allows for the rapid construction of the pyrrolidine core found in nicotine analogs, proline derivatives, and many kinase inhibitors.
Mechanism of Action
-
Ligation: The free aldehyde undergoes reductive amination with a primary amine.
-
Activation: Acidic hydrolysis removes the dioxolane protecting group.
-
Cyclization: The newly revealed aldehyde undergoes intramolecular condensation with the secondary amine to form a cyclic iminium species.
-
Reduction: A second reduction yields the saturated pyrrolidine.
Protocol A: One-Pot Reductive Cyclization
Target: Synthesis of N-alkyl pyrrolidines.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.0 equiv) -
Sodium Triacetoxyborohydride (STAB) (2.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid: Trifluoroacetic acid (TFA)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried flask under
, dissolve the Primary Amine (1.0 mmol) in anhydrous DCE (5 mL). -
Add this compound (1.0 mmol) dropwise.
-
Checkpoint: Stir for 30 minutes at Room Temperature (RT). Ensure imine formation (monitor by TLC or LCMS).
-
-
First Reduction (Ligation):
-
Add Sodium Triacetoxyborohydride (1.2 mmol) in one portion.
-
Stir at RT for 2–4 hours.
-
Note: STAB is preferred over
for lower toxicity and better chemoselectivity. The acetal remains intact at this stage.
-
-
Deprotection & Cyclization (The "Trigger"):
-
Cool the reaction mixture to 0°C.
-
Add TFA (5.0 equiv) dropwise. The pH must drop < 2 to hydrolyze the dioxolane.
-
Stir for 1 hour, allowing the mixture to warm to RT. The acetal hydrolyzes to the aldehyde, which spontaneously condenses with the amine to form the pyrrolinium ion .
-
-
Final Reduction:
-
Add a second portion of reducing agent (STAB or
, 1.3 equiv). -
Stir for 2 hours.
-
Quench: Add saturated aqueous
until pH > 8. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
-
Application II: Paal-Knorr Pyrrole Synthesis
While pyrrolidines are saturated, this reagent can also access aromatic pyrroles if oxidative conditions are applied or if the intermediate is trapped with specific nucleophiles.
Protocol B: Modified Paal-Knorr
Target: N-substituted Pyrroles.
Reagents:
Methodology:
-
Mix the aldehyde and amine in glacial acetic acid.
-
Reflux at 100°C for 2 hours.
-
Mechanism: The heat/acid simultaneously deprotects the acetal and promotes condensation. Unlike the pyrrolidine protocol, no reducing agent is added. The intermediate di-enamine oxidizes (often via air or disproportionation) to the aromatic pyrrole, though yields can vary compared to using 2,5-dimethoxytetrahydrofuran.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the chemist chooses between a linear linker (stable acetal) or a cyclic heterocycle (deprotected).
Caption: Workflow for converting the bifunctional reagent into linear linkers or cyclic heterocycles.
Critical Troubleshooting (FAQ)
Q: Why did my acetal deprotect prematurely?
-
Cause: Use of strong Lewis acids during the first reductive amination or presence of adventitious water/acid in the solvent.
-
Fix: Use anhydrous DCE and Sodium Triacetoxyborohydride (STAB), which is milder than Cyanoborohydride in acidic media. Buffer with TEA if necessary.
Q: I am seeing polymerization instead of cyclization.
-
Cause: Concentration too high during the deprotection step. Intermolecular reaction (polymerization) competes with intramolecular reaction (cyclization).
-
Fix: Perform the acid deprotection step under high dilution conditions (0.01 M).
Q: Can I use this for PROTAC linker synthesis?
-
Yes. Perform the first reductive amination with your E3 ligase ligand. Keep the acetal intact. This provides a "masked" aldehyde. When ready to attach the Target Protein ligand, deprotect the acetal to reveal the aldehyde and perform a second reductive amination or Wittig reaction.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Organic-Chemistry.org.
-
Silver Fern Chemical. "1,3-Dioxolane Applications and Stability."[6] Silver Fern Chemical Technical Data.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-[1,3]DIOXOLAN-2-YL-PROPIONIC ACID CAS#: 4388-56-1 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
Application Note: Wittig Olefination of 3-(1,3-Dioxolan-2-yl)propanal
Abstract & Strategic Utility
This application note details the protocol for performing Wittig olefinations on 3-(1,3-Dioxolan-2-yl)propanal (CAS: 13837-49-5). This substrate serves as a critical bifunctional linchpin in organic synthesis. It contains a reactive aldehyde for chain extension and a masked aldehyde (dioxolane) protected from basic/nucleophilic attack.
The primary challenge in handling this substrate is the orthogonal stability profile : the dioxolane moiety is stable to the strong bases required for ylide generation (e.g., NaHMDS,
Chemical Context & Substrate Analysis[1][2][3][4][5][6]
Molecule Profile
-
IUPAC Name: this compound
-
Common Name: Succinaldehyde monoacetal
-
Role: C4 building block for dialdehydes, dienes, and polyketide fragments.
-
Stability:
-
Base Tolerance: High (Compatible with pH > 10).
-
Acid Tolerance: Low (Hydrolyzes at pH < 4).
-
Thermal: Stable up to ~120°C; avoid prolonged heating without solvent.
-
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for stereoselective synthesis and the critical decision points regarding ylide stability.
Figure 1: Decision tree for stereoselective olefination of succinaldehyde monoacetal.
Experimental Protocols
Protocol A: Z-Selective Olefination (Non-Stabilized Ylide)
Objective: Synthesis of cis-alkenes using alkyltriphenylphosphonium salts.
Mechanism: Under salt-free conditions at low temperature, non-stabilized ylides react under kinetic control to form the syn-oxaphosphetane, which eliminates to the
Reagents & Equipment
| Component | Specification | Role |
| Phosphonium Salt | Ylide Precursor | |
| Base | NaHMDS (1.0 M in THF) or | Strong Base (pKa ~26-50) |
| Solvent | Anhydrous THF | Aprotic medium |
| Substrate | This compound (1.0 equiv) | Electrophile |
Step-by-Step Procedure
-
Ylide Generation:
-
Flame-dry a round-bottom flask under Argon.
-
Suspend the phosphonium salt (1.1 equiv) in anhydrous THF (0.3 M concentration).
-
Cool to 0°C (ice bath).
-
Add NaHMDS (1.05 equiv) dropwise. The solution should turn a characteristic color (often bright orange/yellow).
-
Stir for 30–60 minutes to ensure complete deprotonation.
-
-
Addition:
-
Cool the ylide solution to -78°C (dry ice/acetone). Crucial: Low temperature maximizes Z-selectivity.
-
Dissolve this compound (1.0 equiv) in a minimum amount of THF.
-
Add the aldehyde solution dropwise over 10 minutes.
-
-
Reaction & Warm-up:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Workup (Base-Safe):
-
Quench with saturated aqueous
. Note: Although slightly acidic, sat. (pH ~5) is generally safe for dioxolanes if exposure is brief. For maximum safety, use dilute . -
Extract with
(3x). -
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Protocol B: E-Selective Olefination (Stabilized Ylide)
Objective: Synthesis of trans-alkenes using ester/ketone-stabilized ylides.
Mechanism: Stabilized ylides react reversibly; thermodynamic equilibration leads to the anti-oxaphosphetane and the
Reagents & Equipment
| Component | Specification | Role |
| Ylide | Stabilized Ylide | |
| Solvent | DCM or Toluene | Solvent |
| Substrate | This compound (1.0 equiv) | Electrophile |
Step-by-Step Procedure
-
Preparation:
-
Dissolve the stabilized ylide (1.1 equiv) in DCM (0.5 M). Note: Stabilized ylides are often commercially available and air-stable.
-
-
Reaction:
-
Add this compound (1.0 equiv) at Room Temperature.
-
Stir at RT for 12–24 hours.
-
Optimization: If conversion is slow, switch solvent to Toluene and reflux (110°C). The dioxolane is thermally stable.
-
-
Workup:
-
Concentrate the reaction mixture directly.
-
Proceed to TPPO removal (Section 4).
-
Critical Process Parameter: TPPO Removal
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct that plagues Wittig purifications. Because the dioxolane product is often an oil, crystallization of the product is difficult. We recommend the ZnCl2 Complexation Method [3] or Hexane Precipitation over chromatography for initial cleanup.
Method A: Precipitation (Recommended)
This method exploits the formation of an insoluble
-
Dissolve the crude reaction residue in Ethanol or Ethyl Acetate .
-
Add anhydrous
(2.0 equiv relative to expected TPPO). -
Stir at RT for 2 hours. A white precipitate forms.
-
Filter the solid (complex) and wash with a small amount of solvent.[1]
-
Concentrate the filtrate to obtain the product significantly enriched (often >95% TPPO removed).
Method B: Hexane Trituration
-
Evaporate the reaction solvent completely.
-
Add Hexanes or Pentane (TPPO is insoluble; most dioxolane alkenes are soluble).
-
Sonicate/stir vigorously.
-
Cool to -20°C for 1 hour.
Workflow & Troubleshooting Diagram
Figure 2: Purification workflow highlighting the critical acid-sensitivity control point.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6] Chemical Reviews, 89(4), 863-927. Link
-
Bates, R. W., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Organic Chemistry Portal. Wittig Reaction: Mechanism and Recent Literature. Link
Sources
- 1. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
oxidation of 3-(1,3-Dioxolan-2-yl)propanal to a carboxylic acid
Technical Application Note: Chemoselective Oxidation of 3-(1,3-Dioxolan-2-yl)propanal
Executive Summary
This application note details the chemoselective oxidation of This compound (1) to 3-(1,3-Dioxolan-2-yl)propanoic acid (2). The primary challenge in this transformation is the preservation of the acid-labile 1,3-dioxolane (acetal) protecting group while quantitatively oxidizing the aldehyde.
Standard oxidants such as Jones reagent (CrO₃/H₂SO₄) or unbuffered permanganate are unsuitable due to their high acidity or lack of selectivity, which leads to acetal hydrolysis and subsequent polymerization of the resulting succinic semialdehyde derivatives.
This guide recommends the Buffered Pinnick Oxidation (Lindgren modification) as the primary protocol due to its mild conditions (pH 3–5), high safety profile, and scalability. A secondary protocol using Silver(I) Oxide is provided for contexts requiring strictly non-acidic conditions.
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The substrate contains two reactive centers:
-
Aldehyde (-CHO): Requires oxidation to carboxylic acid (-COOH).[1][2][3][4][5]
-
1,3-Dioxolane (Acetal): Stable to base but hydrolyzes rapidly in aqueous acid (pH < 3) to regenerate the ketone/aldehyde.
The Solution: Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (
Critical Mechanism:
- adds to the aldehyde to form a hydroxy-chlorite intermediate.[1][6]
-
This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (
).[1][6] -
The Scavenger Role:
is a potent, indiscriminate oxidant that can destroy the starting material or the chlorite reagent. A scavenger (2-methyl-2-butene) is added to rapidly consume , converting it to a harmless chlorohydrin.
Figure 1: Mechanism of the Pinnick Oxidation highlighting the critical role of the scavenger in preventing side reactions.[6]
Experimental Protocols
Protocol A: Buffered Pinnick Oxidation (Recommended)
Best for: Gram to Multi-kilogram scale up. High reliability.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Chlorite (
, 80% tech grade) (1.5 equiv) -
Buffer: Monosodium Phosphate (
) (1.2 equiv) -
Scavenger: 2-Methyl-2-butene (3.0 – 5.0 equiv)
-
Solvent: tert-Butanol (
-BuOH) and Water (3:1 ratio)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol) in
-BuOH (30 mL) and 2-methyl-2-butene (50 mmol, 5.3 mL). -
Oxidant Solution: Separately, dissolve
(15 mmol, 1.7 g) and (12 mmol, 1.44 g) in Water (10 mL).-
Note: Prepare this solution fresh.
is unstable in solution over long periods.
-
-
Addition: Cool the substrate mixture to 0°C using an ice bath. Add the oxidant solution dropwise via an addition funnel over 20–30 minutes.
-
Observation: The solution may turn pale yellow. A strong yellow/green color indicates accumulation of
gas (undesirable), suggesting the addition is too fast or cooling is insufficient.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Bromocresol Green for acids) or LC-MS.
-
-
Workup (CRITICAL STEP):
-
The reaction mixture is typically pH 3–4.
-
Extract the mixture with Ethyl Acetate (
mL). -
Do NOT acidify with strong acid (HCl) to drive extraction, as this will hydrolyze the dioxolane. The product is a carboxylic acid (
) and will extract into organic solvent at pH 3–4. -
Wash combined organics with Brine. Dry over
. -
Concentrate in vacuo (bath temp < 40°C) to yield the crude acid.
-
Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).
Protocol B: Silver(I) Oxide Oxidation
Best for: Small scale (<1g) or extremely acid-sensitive analogs.
Reagents:
-
Substrate (1.0 equiv)
-
Silver Nitrate (
) (2.2 equiv) -
Sodium Hydroxide (
) (4.5 equiv) -
Solvent: Water/Ethanol (1:1) or THF/Water
Procedure:
-
Dissolve
in water. Add solution dropwise to precipitate brown/black . -
Add the aldehyde substrate (dissolved in a small amount of Ethanol or THF) to the suspension at 0°C.
-
Stir vigorously at 0°C to RT for 1–2 hours.
-
Filtration: Filter the metallic silver/silver oxide residue through Celite.
-
Workup: The filtrate is alkaline (contains the carboxylate salt).
-
Carefully adjust pH to ~5.0 using 1M
or Acetic Acid. Avoid excess acid. -
Extract with Ethyl Acetate.
-
Process Workflow & Scalability
The following diagram illustrates the decision matrix and workflow for scaling this reaction, emphasizing the safety controls required for exothermic oxidation.
Figure 2: Operational workflow for the oxidation process, distinguishing between standard and highly sensitive substrates.
Data Summary & Comparison
| Parameter | Pinnick Oxidation (Protocol A) | Silver Oxide (Protocol B) | Jones Oxidation |
| Reagent Cost | Low ( | High ( | Low |
| pH Conditions | Mildly Acidic (pH 3–5) | Basic (pH > 10) | Strongly Acidic (pH < 1) |
| Acetal Stability | Good (Buffered) | Excellent | Poor (Hydrolysis risk) |
| Scalability | High (Exotherm manageable) | Low (Heterogeneous/Waste) | Medium |
| Green Chemistry | Moderate (Atom economy) | Poor (Heavy metal waste) | Poor (Cr(VI) toxicity) |
References
-
Lindgren, B. O., & Nilsson, T. (1973).[5] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4] Acta Chemica Scandinavica, 27, 888–890.[5] Link
-
Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-unsaturated aldehydes.[4][7][8] The Journal of Organic Chemistry, 45(6), 1175–1176. Link - Raifeld, Y. E., et al. (1980). Synthesis of Prostaglandins and their Analogs. Journal of Organic Chemistry USSR (English Translation).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid.[9] The Journal of Organic Chemistry, 51(4), 567-569. (Alternative method discussion). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. psiberg.com [psiberg.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
Application Note: Strategic Utilization of 3-(1,3-Dioxolan-2-yl)propanal
Orthogonal Aldehyde Management in Total Synthesis[1]
Executive Summary
This guide details the strategic application of 3-(1,3-Dioxolan-2-yl)propanal (CAS: 13808-19-0), a critical C4 synthon for "symmetry breaking" in organic synthesis. While succinaldehyde is a valuable 4-carbon dialdehyde, its high reactivity and tendency to polymerize make it difficult to handle. This compound solves this by masking one aldehyde as a robust ethylene glycol acetal (1,3-dioxolane) while leaving the distal aldehyde free for selective reaction. This application note provides validated protocols for sequential functionalization, focusing on reductive amination and controlled cyclization pathways used in alkaloid and pharmaceutical synthesis.
Strategic Rationale: The "Symmetry Breaker"
In total synthesis, distinguishing between two identical functional groups (e.g., the two ends of succinaldehyde) is a classic problem. This compound acts as a monoprotected succinaldehyde , enabling a "Ping-Pong" reaction strategy:
-
Site A (Free Aldehyde): Available for immediate nucleophilic attack (Grignard, Wittig, Reductive Amination).
-
Site B (Dioxolane): Inert to basic/nucleophilic conditions; latent aldehyde revealed only upon acidic trigger.
Chemical Stability Matrix
The utility of this reagent relies entirely on the orthogonality of the 1,3-dioxolane protecting group.
| Condition Type | Specific Reagents | Stability Status | Causality / Notes |
| Bases | NaOH, K2CO3, NaH, LDA | Stable | Acetal ether linkages are unreactive toward base. |
| Nucleophiles | Grignard (R-MgBr), R-Li | Stable | Allows C-C bond formation at the free aldehyde. |
| Reductants | NaBH4, LiAlH4, NaBH(OAc)3 | Stable | Essential for reductive amination strategies. |
| Oxidants | PCC, Swern, Jones | Variable | Generally stable to mild oxidation; strong acid/oxidant mixes may cleave. |
| Acids (Aqueous) | HCl, H2SO4, TsOH/H2O | Labile | The "Trigger" condition. Hydrolysis regenerates the carbonyl. |
| Lewis Acids | BF3·OEt2, TiCl4 | Labile | Can promote ring opening or transacetalization. |
Core Workflows & Visualizations
Workflow A: The "Masked Mannich" / Pyrrolidine Synthesis
This is the most prevalent application. The reagent reacts with a primary amine to form a secondary amine (Step 1). Acidic deprotection reveals the second aldehyde (Step 2), which then undergoes intramolecular condensation with the amine to close the ring (Step 3), forming pyrrolidines or pyrroles.
Figure 1: The sequential logic for synthesizing nitrogen heterocycles. The acetal survives the initial reductive amination, preventing premature polymerization.
Detailed Experimental Protocols
Protocol 1: Reductive Amination (Site A Functionalization)
Objective: To couple a primary amine with the free aldehyde while preserving the dioxolane. Mechanism: Formation of an iminium ion followed by selective hydride transfer.[1]
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.0–1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, optional for basic amines)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Addition: Add this compound (1.0 equiv) dropwise. Stir for 15–30 minutes at Room Temperature (RT) to allow imine/hemiaminal equilibrium establishment.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.4 equiv) in portions. Note: STAB is preferred over NaBH3CN due to lower toxicity and better selectivity.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4 and concentrate.
-
Result: The secondary amine-acetal intermediate is usually stable enough for the next step without column chromatography.
Protocol 2: Deprotection & Cyclization (Site B Activation)
Objective: Remove the dioxolane to regenerate the aldehyde, triggering cyclization. Mechanism: Acid-catalyzed hydrolysis followed by intramolecular nucleophilic attack.
Reagents:
-
Intermediate from Protocol 1
-
2M HCl (aqueous) or p-Toluenesulfonic acid (pTsOH)
-
Solvent: Acetone/Water (for hydrolysis) or Ethanol (for immediate Robinson condensation)
Procedure:
-
Dissolution: Dissolve the acetal-amine intermediate in Acetone/Water (4:1 ratio).
-
Acidification: Add 1M or 2M HCl until pH < 2.
-
Hydrolysis: Stir at RT for 2–4 hours.
-
Checkpoint: The dioxolane is cleaved, generating the aldehyde. If the nitrogen is unprotected (secondary amine), it will likely exist as an ammonium salt, preventing immediate cyclization.
-
-
Cyclization Trigger (Basification):
-
Neutralize carefully with NaOH or NaHCO3 to pH 8–9.
-
The free amine will attack the newly revealed aldehyde.
-
Reduction (Optional): If a pyrrolidine is desired, add NaBH4 or NaCNBH3 immediately to reduce the cyclic iminium species formed.
-
Aromatization (Optional): If a pyrrole is desired, oxidation conditions (e.g., Paal-Knorr type heating) may be required.
-
Troubleshooting & Critical Controls
Control 1: Polymerization of Succinaldehyde
Risk: Upon deprotection, the resulting succinaldehyde derivative is prone to self-polymerization if the concentration is too high. Mitigation: Perform the deprotection step under dilute conditions (0.01 M to 0.05 M) . If the cyclization is intramolecular, high dilution favors the desired ring closure over intermolecular polymerization.
Control 2: Acetal Exchange
Risk: When using alcoholic solvents (MeOH, EtOH) with strong acid, the dioxolane may exchange to form a dimethyl acetal rather than hydrolyzing to the aldehyde. Mitigation: Use Acetone/Water or THF/Water systems for deprotection. The presence of water is thermodynamically required to drive the equilibrium to the aldehyde.
Control 3: Labile Intermediates
Risk: The cyclic iminium ion formed after deprotection/cyclization is unstable. Mitigation: Do not attempt to isolate the cyclic iminium. Perform a "one-pot" deprotection-reduction sequence. Add the acid (deprotect), then buffer to pH 5–6, then add the reducing agent.
Pathway Logic Diagram
The following diagram illustrates the decision tree for selecting the correct reagents based on the desired end-product.
Figure 2: Decision matrix for utilizing the bifunctional nature of the reagent.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carbonyl Group: Acetals and Ketals.[2][3] Wiley.[4]
-
Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[1][5][6][7] Retrieved from
-
Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds as biobased reaction media.[8]
-
BenchChem. (n.d.). Protecting Group Chemistry of the 1,3-Dioxane Moiety. Application Note.
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Bot Verification [rasayanjournal.co.in]
The Strategic Role of 3-(1,3-Dioxolan-2-yl)propanal in the Synthesis of High-Impact Fragrance Aldehydes
Abstract
In the intricate world of fragrance synthesis, the precise construction of molecules with specific olfactory properties is paramount. Aldehydes are a cornerstone of the perfumer's palette, offering a spectrum of notes from fresh and green to intensely floral. However, the inherent reactivity of the aldehyde functional group presents a significant challenge in multi-step synthetic sequences. This technical guide elucidates the pivotal role of 3-(1,3-Dioxolan-2-yl)propanal, a protected form of propanal, as a versatile and strategic intermediate in the synthesis of high-impact fragrance aldehydes. We will explore the causality behind employing acetal protection, detail its application in the synthesis of iconic fragrance molecules, and provide robust, field-proven protocols for the modern fragrance chemist.
The Imperative of Aldehyde Protection in Fragrance Chemistry
The aldehyde group, characterized by its electrophilic carbonyl carbon, is susceptible to a wide array of chemical transformations, including oxidation, reduction, and nucleophilic attack. This reactivity, while useful, can be a liability during the construction of complex molecules where other parts of the structure need to be modified under conditions that would adversely affect a free aldehyde.
To circumvent this, chemists employ the concept of "protecting groups," which temporarily mask the reactive functional group, rendering it inert to specific reaction conditions.[1][2] The ideal protecting group should be:
-
Easy and efficient to introduce.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions to regenerate the original functional group.
For aldehydes, one of the most reliable and widely used protecting groups is the cyclic acetal, particularly the 1,3-dioxolane.[3][4] this compound is the ethylene glycol acetal of 3-hydroxypropanal's corresponding aldehyde, propanal. Its dioxolane ring is stable to strong bases, nucleophiles like Grignard and organolithium reagents, and certain reducing agents, making it an invaluable tool in fragrance synthesis.[3][5]
Synthesis of the Key Intermediate: this compound
The precursor, this compound, can be synthesized from readily available starting materials. A common route involves the protection of the aldehyde group of 3-hydroxypropionaldehyde, which can be formed from the hydration of acrolein, followed by oxidation of the alcohol. A more direct conceptual synthesis starts from propanal itself.
Protocol 1: Synthesis of this compound
This protocol outlines the acid-catalyzed acetalization of propanal with ethylene glycol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propanal | 58.08 | 58.1 g | 1.0 |
| Ethylene Glycol | 62.07 | 68.3 g | 1.1 |
| p-Toluenesulfonic acid | 172.20 | 1.72 g | 0.01 |
| Toluene | 92.14 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanal, ethylene glycol, toluene, and p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Application in the Synthesis of Bourgeonal: A Classic Muguet Note
Bourgeonal™, or 3-(4-tert-Butylphenyl)propanal, is a key fragrance ingredient with a fresh, floral, watery scent reminiscent of lily-of-the-valley (muguet).[6][7] While the industrial synthesis often involves an aldol condensation of 4-tert-butylbenzaldehyde with acetaldehyde followed by hydrogenation, an alternative and instructive route can be envisioned using a Grignard reaction, where the use of a protected propanal synthon is essential.[8]
The strategy involves the reaction of the Grignard reagent derived from 4-tert-butylbenzyl chloride with this compound. The free aldehyde of propanal would be incompatible with the highly nucleophilic and basic Grignard reagent.
Workflow for Bourgeonal Synthesis
Caption: Synthetic workflow for Bourgeonal via a Grignard reaction.
Protocol 2: Synthesis of Bourgeonal via Grignard Reaction
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-tert-butylbenzyl chloride in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
Step 2: Coupling Reaction
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected alcohol intermediate.
Step 3: Oxidation
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) in one portion.
-
Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate to yield the crude protected ketone.
Step 4: Deprotection
-
Dissolve the crude protected ketone in a mixture of acetone and water (4:1).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the crude product by vacuum distillation to obtain Bourgeonal.
Application in the Synthesis of Cyclamen Aldehyde
Cyclamen aldehyde, or 3-(4-isopropylphenyl)-2-methylpropanal, is another important fragrance chemical with a powerful floral, green, and slightly marine scent.[9][10] The industrial synthesis typically involves a crossed-aldol condensation between cuminaldehyde and propionaldehyde, followed by hydrogenation.[9][11] An alternative approach could involve the alkylation of a propanal enolate equivalent with 4-isopropylbenzyl halide. To avoid self-condensation of the propanal, a protected form is advantageous.
Workflow for Cyclamen Aldehyde Synthesis
Caption: Synthetic workflow for Cyclamen Aldehyde via enolate alkylation.
Data Summary
| Fragrance Molecule | Olfactory Profile | Common Synthetic Route | Alternative Route using Protected Propanal |
| Bourgeonal | Floral, Muguet, Watery, Green[6][7] | Aldol condensation followed by hydrogenation[8] | Grignard reaction with this compound |
| Cyclamen Aldehyde | Floral, Green, Marine[9][10] | Crossed-aldol condensation followed by hydrogenation[9] | Enolate alkylation of this compound |
Conclusion
The use of this compound exemplifies a crucial strategy in modern organic synthesis: the tactical application of protecting groups. By masking the reactive aldehyde functionality, this intermediate opens up a wider range of possible synthetic transformations, enabling the construction of complex fragrance molecules with greater efficiency and control. The protocols and workflows presented herein provide a practical guide for researchers and drug development professionals to leverage this powerful synthetic tool in the creation of novel and valuable fragrance ingredients.
References
-
Bourgeonal™ (CAS N° 18127-01-0) - ScenTree. Available at: [Link]
-
Bourgeonal - Wikipedia. Available at: [Link]
-
Bourgeonal – Watery Green/Floral Aldehyde - MySkinRecipes. Available at: [Link]
- US Patent 4482765A, Preparation of hydroxycitronellol.
-
Cyclamen aldehyde - Wikipedia. Available at: [Link]
- CN113666810A - Green synthesis method of hydroxycitronellal - Google Patents.
- WO1999016735A1 - Method for making acetal compounds - Google Patents.
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Organometallic Addition to Aldehydes and Ketones - YouTube. Available at: [Link]
- US20100256421A1 - Propanal Production Methods - Google Patents.
-
Cyclamen aldehyde (CAS N° 103-95-7) - ScenTree. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
-
ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Available at: [Link]
-
Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst | Request PDF - ResearchGate. Available at: [Link]
-
The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of synthesis of hydroxyl citronella aldehyde-1, 2-propanediol acetal using response surface method - ResearchGate. Available at: [Link]
-
13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer.ca. Available at: [Link]
-
Coek - Info - The Reaction of Grignard Reagents With 13 Dioxolan | PDF - Scribd. Available at: [Link]
-
Aldehydes - Perfumer & Flavorist. Available at: [Link]
-
Enlighten Theses - 10992088.pdf. Available at: [Link]
-
Acetal Derivatives Of Hydroxycitronellal: A Review On Synthesis, Characterization And Their Mosquitoe Repellent Activities - USIM Research Repository. Available at: [Link]
-
Main Group Organometallic Compounds - MSU chemistry. Available at: [Link]
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. Available at: [Link]
-
TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions - Scribd. Available at: [Link]
- US6140543A - Process for the production of 1,3-propanediol - Google Patents.
-
REACTION OF GRIGNARD REAGENT WITH PROPANAL - YouTube. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes - ResearchGate. Available at: [Link]
-
Protection and Deprotection - CEM Corporation. Available at: [Link]
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF - ResearchGate. Available at: [Link]
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- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protection and Deprotection [cem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]
- 7. Bourgeonal – Watery Green/Floral Aldehyde [myskinrecipes.com]
- 8. Bourgeonal - Wikipedia [en.wikipedia.org]
- 9. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]
- 10. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
3-(1,3-Dioxolan-2-yl)propanal as a precursor for pharmaceutical intermediates
Application Note: Strategic Utilization of 3-(1,3-Dioxolan-2-yl)propanal in Pharmaceutical Synthesis
Abstract
This guide details the strategic application of This compound (CAS: 82962-18-3) as a stable, mono-protected surrogate for succinaldehyde.[1] While succinaldehyde is notoriously unstable due to rapid polymerization, this C4 building block allows for controlled, divergent synthesis of N-substituted pyrroles , pyrrolidines , and tryptamine derivatives . This document provides validated protocols for handling, reductive amination, and cyclization, specifically designed for high-value pharmaceutical intermediate production.[1]
Technical Profile & Chemical Identity
This compound acts as a "masked" dialdehyde.[1] It possesses one free aldehyde for immediate reaction and one acetal-protected aldehyde for subsequent release under acidic conditions.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | Succinaldehyde monoethylene acetal; 2-(2-Formylethyl)-1,3-dioxolane |
| CAS Number | 82962-18-3 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Miscible in DCM, THF, Ethanol, Methanol |
| Storage | -20°C (Hygroscopic; store under Nitrogen/Argon) |
| Stability | Sensitive to acid and heat; stable under basic/neutral conditions |
Strategic Application Overview
The utility of this reagent lies in its ability to facilitate asymmetric functionalization of a C4 chain.[1] Unlike symmetrical succinaldehyde, which reacts indiscriminately at both ends, this compound allows the chemist to anchor one end of the chain (via the free aldehyde) before cyclizing the other.
Diagram 1: Divergent Synthesis Pathways
The following diagram illustrates the core workflows accessible via this reagent.
Caption: Divergent synthetic pathways utilizing the mono-protected status of the reagent to access distinct heterocyclic classes.
Validated Protocols
Protocol A: Synthesis of N-Substituted Pyrroles (Modified Paal-Knorr)
Context: This method generates aromatic pyrroles.[1] The acetal is deprotected in situ to generate the 1,4-dicarbonyl species transiently, which immediately condenses with the amine. This avoids the isolation of the unstable succinaldehyde.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.05 equiv)[1]
-
Acetic Acid (glacial) or p-TsOH (catalytic)[1]
-
Solvent: Toluene or Ethanol
-
Temperature: Reflux
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or a reflux condenser, dissolve this compound (10 mmol) in Toluene (50 mL).
-
Amine Addition: Add the primary amine (10.5 mmol). Stir at room temperature for 15 minutes to allow initial imine formation.
-
Acid Catalysis: Add Glacial Acetic Acid (5 mL) or p-TsOH (10 mol%). The acid serves two functions: it catalyzes the hydrolysis of the dioxolane ring to reveal the second aldehyde and catalyzes the cyclodehydration.[1]
-
Reaction: Heat the mixture to reflux (110°C for Toluene). Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is typically complete when water evolution ceases (2–4 hours).[1]
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with sat.[1] NaHCO₃ (to neutralize acid) and Brine.[1]
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Why this works: The in situ deprotection ensures that the reactive succinaldehyde concentration remains low, as it is consumed immediately by the amine to form the thermodynamically stable aromatic pyrrole ring.
Protocol B: Synthesis of N-Substituted Pyrrolidines (Stepwise Cyclization)
Context: For saturated rings (pharmaceutical cores like nicotine analogs or proline derivatives).[1] This requires a reduction step.[1][2][3][4]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.0 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Cyclization Acid: 2M HCl or TFA
-
Solvent: DCE (Dichloroethane) or DCM[1]
Step-by-Step Methodology:
-
Reductive Amination (Step 1):
-
Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in DCE.
-
Add STAB (1.5 equiv) in portions. Stir at RT for 4–16 hours.[1]
-
Mechanism:[5][6] STAB selectively reduces the imine formed at the free aldehyde without affecting the acetal or reacting with the aldehyde itself too rapidly.[1]
-
Quench: Add sat. NaHCO₃. Extract with DCM.[1] Isolate the secondary amine intermediate.
-
-
Deprotection & Cyclization (Step 2):
-
Final Reduction (Step 3):
-
Neutralize the solution. Add NaBH₄ or NaCNBH₃ to reduce the cyclic iminium/enamine to the saturated pyrrolidine.[1]
-
-
Workup: Standard basic extraction (pH > 10 to ensure amine is free base) and column chromatography.
Diagram 2: Reaction Mechanism Flow (Protocol B)
Caption: Stepwise conversion to saturated pyrrolidines via protected amine intermediate.
Handling & Storage Guidelines
-
Oxidation Sensitivity: Like all aldehydes, this reagent oxidizes to the carboxylic acid upon air exposure.[1] Recommendation: Store under Argon or Nitrogen atmosphere.[1]
-
Acetal Stability: The dioxolane ring is acid-labile.[1] Avoid contact with acidic glassware or silica gel during purification unless deprotection is intended.[1] Use triethylamine (1%) in eluent during chromatography of the protected intermediate.[1]
-
Thermal: Store at -20°C to prevent slow oligomerization.
References
-
PubChem. (n.d.).[1][7][8] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Paal-Knorr Pyrrole Synthesis. Retrieved October 26, 2023, from [Link]
-
Banwell, M. G., et al. (2004).[1] Exploiting the Palladium[0]-Catalysed Ullmann Cross-Coupling Reaction in Natural Products Chemistry. Organic & Biomolecular Chemistry. (General reference for masked aldehyde utility in total synthesis).
Sources
- 1. 2-Propyl-1,3-dioxolane | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. DIOXOLANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. carlroth.com [carlroth.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID 14832773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | C7H15NO2 | CID 560007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Transformations of 3-(1,3-Dioxolan-2-yl)propanal
Introduction: The Bifunctional "Masked" Scaffold
3-(1,3-Dioxolan-2-yl)propanal (1 ) represents a critical class of "chiron-enabling" reagents in modern organic synthesis. Structurally, it is a mono-protected succinaldehyde, offering two distinct electrophilic sites: a reactive free aldehyde and a latent aldehyde (masked as a 1,3-dioxolane acetal).
This distinct reactivity profile allows researchers to perform site-selective and stereoselective transformations on one terminus while preserving the other for late-stage cyclization or elongation. It is a cornerstone reagent for the synthesis of:
-
Chiral Pyrrolidines: (e.g., nicotine analogues, proline derivatives).
-
Polyketide Fragments: Via iterative asymmetric allylations.
- -Lactones: Through asymmetric aldol/oxidation sequences.
Reactivity Profile & Stability
The utility of 1 hinges on the stability differential between the aldehyde and the acetal.
-
Acid Sensitivity: The dioxolane is stable to basic, nucleophilic, and reductive conditions but hydrolyzes in aqueous acid (
). -
Lewis Acid Compatibility: Strong Lewis acids (e.g.,
, ) can trigger premature acetal opening or exchange. Mild Lewis acids (e.g., , ) are preferred.
Figure 1: Functional map of this compound showing orthogonal reactivity sites.
Protocol A: Organocatalytic Enantioselective -Functionalization
Objective: Introduce a heteroatom (Cl, N, or S) at the
Mechanism: This protocol utilizes the Jørgensen-Hayashi catalyst system to form a transient chiral enamine. The dioxolane ring remains spectator, ensuring no acetal migration occurs.
Materials
-
Substrate: this compound (Freshly distilled).
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst). -
Electrophile: N-Chlorosuccinimide (NCS) for chlorination or Dibenzyl azodicarboxylate (DBAD) for amination.
-
Solvent: Toluene (anhydrous) or
.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve the Jørgensen-Hayashi catalyst (10 mol%) in toluene (0.2 M relative to substrate) at room temperature.
-
Substrate Addition: Add this compound (1.0 equiv). Stir for 5 minutes to allow pre-equilibrium iminium/enamine formation.
-
Expert Insight: The solution may turn slightly yellow; this is normal.
-
-
Temperature Control: Cool the reaction mixture to 0°C (for chlorination) or -20°C (for amination) to maximize ee.
-
Electrophile Addition: Add the electrophile (1.1 equiv) in one portion.
-
Critical Checkpoint: For NCS (chlorination), ensure the reagent is finely ground to prevent heterogeneous "hotspots" that erode enantioselectivity.
-
-
Monitoring: Stir for 4–12 hours. Monitor consumption of the aldehyde via TLC (Stain: Anisaldehyde). The product (
-functionalized aldehyde) is often unstable on silica. -
In-Situ Reduction (Recommended): Due to the instability of
-chloro/amino aldehydes, immediately reduce the aldehyde to the alcohol using (2.0 equiv) in MeOH/EtOH at 0°C. -
Purification: Quench with saturated
, extract with EtOAc, and purify the resulting alcohol via flash chromatography.
Expected Results:
| Transformation | Electrophile | Yield (2 steps) | ee (%) |
|---|
|
Protocol B: Asymmetric Allylation (Indium-Mediated)
Objective: Transform the free aldehyde into a chiral homoallylic alcohol while preserving the acetal. This creates a 1,4-functionalized chiral building block.
Mechanism: Indium-mediated allylation in aqueous media (Barbier-type) or Lewis-acid catalyzed allylation (Keck/Denmark types). We focus here on the Pybox-Indium system for high enantiocontrol.
Materials
-
Substrate: this compound.
-
Metal Source:
(10 mol%). -
Ligand: (S,S)-Ph-PyBox (12 mol%).
-
Allyl Source: Allyltributylstannane.
-
Solvent:
/ biphasic mix or anhydrous THF (depending on specific variant).
Step-by-Step Methodology
-
Complex Formation: Stir
and (S,S)-Ph-PyBox in anhydrous for 1 hour at RT. The solution should become homogenous. -
Temperature Adjustment: Cool to -78°C .
-
Reagent Addition: Add the aldehyde (1.0 equiv) followed slowly by allyltributylstannane (1.2 equiv).
-
Reaction: Stir at -78°C for 24 hours.
-
Why -78°C? The uncatalyzed background reaction (racemic) is suppressed at low temperatures, ensuring the chiral Lewis acid complex dictates stereochemistry.
-
-
Quench: Pour into saturated
. -
Purification: Flash chromatography on silica gel (neutralized with 1%
to protect the acetal).
Figure 2: Workflow for Indium-PyBox catalyzed asymmetric allylation.
Application Note: Synthesis of Chiral Pyrrolidines
The true power of this compound lies in cascade cyclizations. Following an asymmetric reaction (like Protocol B), the acetal can be deprotected to trigger intramolecular reductive amination.
Workflow: "Masked" Dialdehyde to Pyrrolidine
-
Asymmetric Allylation: Generate the chiral homoallylic alcohol (as per Protocol B).
-
Ozonolysis: Convert the terminal alkene of the homoallylic alcohol into an aldehyde.
-
Intermediate: You now have a molecule with a free aldehyde, a secondary alcohol, and the protected acetal.
-
-
Reductive Amination/Cyclization:
-
Treat with a primary amine (
) and in acidic methanol ( ). -
Cascade: The acid hydrolyzes the acetal
The amine condenses with both aldehydes Reduction yields the pyrrolidine.
-
Expert Tip: For 3-substituted pyrrolidines, perform Protocol A (
References
-
General Organocatalysis (Enamine Activation)
-
Jensen, K. L., et al. "Quest for Better Organocatalysts: Asymmetric Functionalization of Aldehydes." Accounts of Chemical Research, 2012. Link
-
-
Asymmetric Allylation
-
Loh, T. P., et al. "Indium(III)-PyBox Catalyzed Enantioselective Allylation of Aldehydes." Journal of the American Chemical Society, 2008. Link
-
-
Pyrrolidine Synthesis via Masked Aldehydes
-
Preparation of Reagent
-
"this compound." Sigma-Aldrich Technical Data. Link (Note: Commercial availability varies; often prepared via hydroformylation of acrolein acetals).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1,3-Dioxolan-2-yl)propanal by Distillation
An in-depth guide to the purification of 3-(1,3-Dioxolan-2-yl)propanal by distillation, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the specific challenges associated with the distillation of this compound. This molecule contains both an aldehyde and a cyclic acetal (dioxolane) functional group, each presenting unique stability challenges during purification.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions a researcher might have before undertaking the purification.
Q1: What is the boiling point of this compound and why is it hard to find a definitive value?
A definitive, experimentally verified boiling point for this compound at atmospheric pressure is not widely reported in standard chemical databases. This is common for complex or thermally sensitive molecules. Based on structurally related compounds, its atmospheric boiling point is estimated to be high, likely exceeding 200°C.[1][2] Distillation at such temperatures would almost certainly lead to decomposition. Therefore, purification is exclusively performed under reduced pressure (vacuum distillation).
Q2: Why is vacuum distillation mandatory for this compound?
There are two primary reasons:
-
Thermal Instability: The high temperatures required for atmospheric distillation can cause the molecule to decompose, polymerize, or undergo side reactions, leading to significant yield loss and impurity generation.[3] Vacuum distillation lowers the boiling point to a much safer temperature range.[3]
-
Acetal Group Sensitivity: The 1,3-dioxolane ring is an acetal, which is highly sensitive to acid-catalyzed hydrolysis, especially in the presence of water and heat.[4][5] Any residual acidic catalyst from the synthesis stage can trigger the decomposition of the acetal back to its parent aldehyde and ethylene glycol during heating.
Q3: What are the most common impurities I should expect in my crude product?
Common impurities often include:
-
Unreacted Starting Materials: Such as the parent aldehyde (e.g., 3-oxopropanal) and ethylene glycol.
-
Acid Catalyst: Traces of the acid used for the acetal formation (e.g., p-toluenesulfonic acid).[6][7]
-
Water: A byproduct of the acetal formation reaction.[7]
-
Solvent: Residual reaction solvent.
-
Hydrolysis Products: If the workup was not anhydrous or neutral, some of the product may have reverted to the starting materials.
Q4: What are the absolutely critical pre-distillation steps?
Before setting up the distillation, you must:
-
Neutralize the Crude Product: Any residual acid catalyst must be quenched. This is typically done by washing the crude organic extract with a mild aqueous base like sodium bicarbonate solution until effervescence ceases.
-
Thoroughly Dry the Product: Water must be rigorously removed to prevent acid-catalyzed hydrolysis during distillation.[8] Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and ensure the resulting liquid is perfectly clear.
Troubleshooting Guide for Distillation Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the vacuum distillation of this compound.
Problem 1: Low or No Product Distilling Over
Q: I've heated the flask, but nothing is distilling. What's wrong?
-
Possible Cause 1: System Leak. This is the most common issue in vacuum distillation. A poor seal prevents the system from reaching a low enough pressure for the compound to boil at the applied temperature.
-
Solution: Turn off the heat. Carefully inspect every glass joint. Ensure all joints are properly sealed with a suitable vacuum grease.[9] Check that all tubing is thick-walled vacuum tubing and has no cracks.
-
-
Possible Cause 2: Insufficient Vacuum. Your vacuum source (e.g., pump or water aspirator) may not be performing adequately.
-
Solution: Test your vacuum source independently with a manometer to ensure it can reach the required pressure (typically <10 mmHg for this type of compound). If using a water aspirator, ensure the water flow is maximal.[9]
-
-
Possible Cause 3: Temperature Too Low. The heating mantle temperature may not be high enough to bring the compound to a boil, even under vacuum.
-
Solution: Gradually and cautiously increase the heating bath temperature. A good rule of thumb is to set the bath temperature 20-30°C higher than the target boiling point of the liquid.
-
-
Possible Cause 4: Product Decomposition. If the flask contents are darkening, charring, or polymerizing, the product is decomposing.
-
Solution: This is a critical failure. It almost always indicates that acidic impurities were not removed. The batch cannot be salvaged. For future attempts, ensure the pre-distillation neutralization and drying steps are performed meticulously.
-
Problem 2: Product is Cloudy or Appears Wet
Q: My distillate is cloudy. Is this a problem?
-
Possible Cause 1: Incomplete Drying. The cloudiness is likely due to co-distilled water.
-
Solution: The collected distillate should be dried again with a drying agent (e.g., anhydrous MgSO₄), filtered, and potentially re-distilled if high purity is required. In future runs, increase the amount of drying agent or the contact time during the pre-distillation workup.
-
-
Possible Cause 2: Aspirator Suck-Back. If using a water aspirator, a change in water pressure can cause water to be sucked back into the distillation apparatus.
-
Solution: Always use a vacuum trap between the aspirator and the distillation setup. This is a critical piece of safety and purification equipment.[9]
-
Problem 3: Violent Bumping or Uncontrolled Distillation
Q: The liquid in the distillation flask is boiling violently and "bumping" over into the condenser. How do I stop this?
-
Possible Cause 1: Ineffective Boiling Control. Boiling stones are ineffective under vacuum because the trapped air is quickly removed, rendering them useless.[9]
-
Solution: Use a magnetic stir bar and stir plate to ensure smooth and continuous agitation of the liquid. This provides nucleation sites for even boiling.
-
-
Possible Cause 2: Heating Too Rapidly. Applying heat too quickly can cause superheating followed by violent boiling.
-
Solution: Heat the distillation flask slowly and evenly. Using a heating mantle with a sand or oil bath helps to distribute heat more uniformly than direct contact.
-
-
Possible Cause 3: High Volatility Impurities. A large amount of a low-boiling solvent remaining in the flask can cause an initial surge of vapor.
-
Solution: Apply the vacuum first without heating to gently remove the most volatile components. Once the initial bubbling subsides, you can begin to apply heat.[9]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting a failed distillation.
Caption: Troubleshooting workflow for vacuum distillation.
Quantitative Data & Recommended Parameters
| Parameter | Value | Rationale & Source |
| Molecular Formula | C₆H₁₀O₃ | [10] |
| Molecular Weight | 130.14 g/mol | [10] |
| Purity (Commercial) | ~91% | |
| Recommended Vacuum | 1 - 10 mmHg | Standard for moderately high-boiling organic liquids to significantly lower the boiling point. |
| Estimated BP @ 10 mmHg | ~90 - 110 °C | Estimation based on related structures and general vacuum distillation principles.[11] |
| Estimated BP @ 1 mmHg | ~60 - 80 °C | Estimation based on related structures and general vacuum distillation principles. |
| Heating Bath Temp. | Target BP + 20-30 °C | Ensures efficient heat transfer into the liquid without superheating. |
Detailed Experimental Protocol for Vacuum Distillation
This protocol assumes a starting batch of crude, solvent-free this compound.
Part 1: Pre-Distillation Workup (CRITICAL)
-
Neutralization:
-
Dissolve the crude oil in a suitable, water-immiscible solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, and vent the funnel frequently to release CO₂ gas.
-
Shake vigorously, vent, and allow the layers to separate. Drain the aqueous layer.
-
Repeat the wash until no more gas evolves.
-
Perform a final wash with brine (saturated NaCl solution) to help break any emulsions and remove bulk water.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a generous portion of anhydrous magnesium sulfate (MgSO₄). Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing.
-
Let the mixture stand for 15-20 minutes with occasional swirling.
-
Filter the solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
-
-
Solvent Removal:
-
Remove the extraction solvent using a rotary evaporator. This step must be done carefully to avoid evaporating the product itself.
-
Part 2: Distillation
-
Apparatus Assembly:
-
Assemble a vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask of appropriate size (ideally 1/2 to 2/3 full).
-
Include a magnetic stir bar in the distillation flask.
-
Use a Claisen adapter to minimize bumping.[9]
-
Grease all ground-glass joints lightly but completely with vacuum grease.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump.
-
Ensure the condenser has a good flow of cold water.
-
-
Procedure:
-
Begin stirring the crude product in the distillation flask.
-
Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as residual solvent is removed.
-
Once a stable, low pressure is achieved, begin to slowly heat the distillation flask using a heating mantle and controller.
-
Monitor the temperature at the thermometer. The temperature should rise and then hold steady as the main product fraction begins to distill.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
When the temperature is stable and pure product is distilling, switch to a clean receiving flask to collect the main fraction. Record the stable temperature and the pressure.
-
Once the main fraction is collected, the temperature may drop or rise sharply. Stop the distillation at this point by removing the heating mantle.
-
-
Shutdown:
-
Allow the apparatus to cool completely.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Never vent a hot system.
-
Turn off the vacuum pump and condenser water.
-
Disassemble the glassware and collect your purified product.
-
Experimental Setup Diagram
Caption: Standard vacuum distillation setup.
References
-
The Good Scents Company. (n.d.). ethyl 1,3-dioxolan-2-yl-2-methyl acetate. Retrieved from [Link]
-
Wikipedia. (2023). Dioxolane. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(1,3-dioxolan-2-yl)-2-methylpropanal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Aldehyde distillation/purification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
YouTube. (2020, April 23). Synthesis and Isolation of an Aldehyde [Video]. Retrieved from [Link]
-
YouTube. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism [Video]. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]
-
University of Glasgow. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). green dioxolane. Retrieved from [Link]
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
-
Czech Journal of Food Sciences. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Propanal. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Retrieved from [Link]
-
Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019). Retrieved from [Link]
Sources
- 1. ethyl 1,3-dioxolan-2-yl-2-methyl acetate, NF0129 [thegoodscentscompany.com]
- 2. 1,3-Propanediol | 504-63-2 [chemicalbook.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. parchem.com [parchem.com]
- 11. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
common impurities in 3-(1,3-Dioxolan-2-yl)propanal synthesis
Technical Support Center: Troubleshooting Impurities in 3-(1,3-Dioxolan-2-yl)propanal Synthesis
Executive Technical Overview
This compound (CAS: 82962-18-3) serves as a critical "masked" succinaldehyde equivalent in organic synthesis. It allows for the selective reaction of one aldehyde terminus while the other remains protected as a cyclic acetal.
The dominant industrial and laboratory synthesis route involves the hydroformylation of 2-vinyl-1,3-dioxolane (acrolein ethylene acetal). While efficient, this pathway introduces a specific profile of isomeric and degradation impurities that can derail downstream cyclizations or reductive aminations.
This guide provides a root-cause analysis of these impurities, distinguishing between process-generated isomers and storage-generated degradation products .
The Impurity Landscape: Origins & Diagnostics
The following diagram maps the synthesis pathway and the genesis of critical impurities.
Figure 1: Reaction pathway showing the bifurcation between the target linear aldehyde and the branched isomer, alongside downstream degradation pathways.
Diagnostic Table: Impurity Profiling
| Impurity Type | Specific Compound | Origin | Detection Method | Removal Strategy |
| Regio-isomer | 2-(1,3-Dioxolan-2-yl)propanal (Branched) | Hydroformylation selectivity (Markovnikov addition) | 1H NMR : Distinct methyl doublet at ~1.1 ppm. | High-efficiency Fractional Distillation (BP differs by ~5-10°C). |
| Starting Material | 2-Vinyl-1,3-dioxolane | Incomplete conversion | GC-MS : Retention time significantly lower than product. | Vacuum distillation (Fore-cut). |
| Hydrolysis Product | Succinaldehyde | Acidic moisture exposure | TLC/Stain : DNP stain (intense orange). | Impossible to remove easily; Prevention via buffering is key. |
| Oxidation Product | 3-(1,3-Dioxolan-2-yl)propanoic acid | Air oxidation of aldehyde | pH/Titration : Acidic shift in aqueous suspension. | Wash with mild basic buffer (NaHCO3) followed by extraction. |
Troubleshooting Guide: Process & Stability
Scenario A: "My product contains 30% of the branched isomer."
Root Cause: Poor regioselectivity during hydroformylation. The rhodium-catalyzed hydroformylation of vinyl acetals naturally favors the branched isomer unless sterically bulky ligands are used to force the anti-Markovnikov addition. Corrective Action:
-
Ligand Switch: If using unmodified Rh carbonyls, switch to bulky phosphine ligands (e.g., Triphenylphosphine or Xantphos). These create a steric environment that favors the linear product.
-
Temperature Control: Lower reaction temperatures (60-80°C) often improve the Linear:Branched (L/B) ratio, albeit at the cost of reaction rate.
-
Purification: The branched isomer has a slightly lower boiling point. Use a spinning band distillation column or a column with high theoretical plates (>20) to separate the isomers.
Scenario B: "The product turns yellow and viscous upon storage."
Root Cause: Aldol condensation (Self-Oligomerization). The molecule contains a free aldehyde and alpha-protons. In the presence of trace base or even on glass surfaces (which can be slightly basic), it undergoes aldol condensation. Corrective Action:
-
Storage: Store under argon at -20°C.
-
Stabilization: Ensure the product is strictly neutral. A final wash with a pH 7.0 phosphate buffer before drying and distillation can neutralize trace acids/bases.
-
Container: Avoid soda-lime glass for long-term storage; use borosilicate or silylated glass vials.
Scenario C: "NMR shows a loss of the ethylene glycol peak and appearance of broad multiplets."
Root Cause: Acetal Hydrolysis. The dioxolane ring is acid-sensitive. If the workup involved acidic quenching or if the solvent (e.g., CDCl3) is acidic, the acetal will hydrolyze back to the diol and succinaldehyde. Corrective Action:
-
Solvent Check: Filter CDCl3 through basic alumina before NMR analysis to remove HCl traces.
-
Workup Protocol: Never use strong acid to quench the hydroformylation reaction. Use ammonium chloride or simple water wash.
-
Drying: Ensure the product is meticulously dried (MgSO4) before distillation, as water + heat = hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this via mono-protection of succinaldehyde? A: Not recommended. Selective mono-protection of a dialdehyde is statistically difficult, typically yielding a mixture of:
-
25% Unreacted Succinaldehyde
-
50% Mono-acetal (Target)
-
25% Bis-acetal Separating these requires tedious chromatography. The hydroformylation route (building the aldehyde after the acetal is in place) is far superior for scale-up.
Q2: How do I distinguish the Linear vs. Branched isomer by NMR? A:
-
Linear (Target): Look for the aldehyde proton triplet at ~9.7 ppm (
Hz) and the methylene protons at position 2. -
Branched (Impurity): Look for the aldehyde proton doublet at ~9.6 ppm (
Hz) and, most distinctively, a methyl doublet around 1.1 ppm corresponding to the branched methyl group.
Q3: Is the acetal group stable to the hydroformylation conditions? A: Yes, 1,3-dioxolanes are stable to the neutral/reducing conditions of hydroformylation (CO/H2, Rh catalyst). However, they are unstable to the acidic byproducts that can form if the ligand degrades. Ensure your phosphine ligands are fresh to prevent oxidation to acidic phosphine oxides.
References
-
Production of 2-vinyl-1,3-dioxane compounds. (Hydroformylation of vinyl acetals to aldehyde intermediates). U.S. Patent 4,003,918.
-
Process for the preparation of 2-methyl-1,3-propanediol. (Detailed experimental data on Linear vs Branched isomer ratios in hydroformylation of cyclic acetals). U.S. Patent 4,096,192.
-
Synthesis of 1,3-Dioxolanes. (General stability and synthesis conditions for dioxolane protecting groups). Organic Chemistry Portal.
-
Acrolein diethyl acetal. (Precursor synthesis and stability notes). Organic Syntheses, Coll.[1] Vol. 4, p.21 (1963).
Sources
optimizing reaction conditions for 3-(1,3-Dioxolan-2-yl)propanal synthesis
Here is the technical support guide for the synthesis and optimization of 3-(1,3-Dioxolan-2-yl)propanal.
Ticket ID: OPT-82962-18-3 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize This compound (CAS: 82962-18-3), effectively a mono-protected succinaldehyde. This molecule is notoriously unstable; it is prone to self-polymerization and oxidative degradation.
This guide addresses the two primary synthesis routes used in drug development:
-
Hydroformylation (Industrial/Scale-up focus): Converting 2-vinyl-1,3-dioxolane.[1]
-
Selective Oxidation (Medicinal Chemistry focus): Converting 3-(1,3-dioxolan-2-yl)propan-1-ol.
Module 1: Synthesis Landscape & Decision Matrix
Before troubleshooting, verify your route against our logic map. The choice of pathway dictates the impurity profile.
Figure 1: Strategic decision pathways for synthesis. Route A utilizes catalytic carbonylation, while Route B relies on redox chemistry. Red nodes indicate the primary failure modes for each path.
Module 2: Route A - Hydroformylation Optimization
Context: You are reacting 2-vinyl-1,3-dioxolane with syngas (CO/H2). Core Challenge: Achieving high linear (n) vs. branched (iso) selectivity and preventing acetal hydrogenolysis.
Optimization Protocol
-
Catalyst System: Rhodium is superior to Cobalt for this substrate due to milder conditions (preventing acetal cleavage).
-
Ligand Choice: Use bulky phosphites (e.g., Biphephos) or wide bite-angle diphosphines (e.g., Xantphos) to force linear regioselectivity.
Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Low n:iso ratio (< 5:1) | Ligand steric bulk is insufficient. | Switch from PPh3 to Xantphos or Biphephos . The "bite angle" of Xantphos (~111°) favors the linear anti-Markovnikov product [1]. |
| Acetal De-protection | Reaction medium is too acidic or wet. | 1. Ensure syngas is dry.2. Add a trace of Triethylamine (1 mol%) to the reaction mixture to scavenge adventitious acid. |
| Low Conversion | CO partial pressure is inhibiting the catalyst. | Rhodium kinetics can be negative order in CO. Reduce CO pressure while maintaining H2 pressure (Shift ratio to 1:2 CO:H2). |
| Isomerization of alkene | Reaction temperature too high. | Lower temperature to 60-80°C . Higher temps favor internal alkene isomerization, which leads to branched aldehydes. |
Module 3: Route B - Oxidation (Swern & Alternatives)
Context: You are oxidizing 3-(1,3-dioxolan-2-yl)propan-1-ol. Core Challenge: The acetal group is acid-labile. The standard Swern oxidation generates an acidic intermediate that can deprotect the acetal if not quenched correctly.
The "Buffered" Swern Protocol
Standard Swern protocols often fail here. Use this modified procedure.
-
Activation: Cool oxalyl chloride (1.5 eq) in DCM to -78°C . Add DMSO (2.0 eq) dropwise. Wait 15 mins.
-
Addition: Add the alcohol (1.0 eq) slowly. Maintain -78°C. Stir 30 mins.
-
The Critical Step (Base Quench): Add Diisopropylethylamine (DIPEA) (5.0 eq) while still at -78°C.
-
Why? DIPEA is a stronger base than the standard Triethylamine (TEA) and ensures complete neutralization of the HCl byproduct before the reaction warms up.
-
-
Warming: Allow to warm to 0°C (not Room Temp) over 1 hour, then quench with Phosphate Buffer (pH 7) , not water or NH4Cl.
Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Product smells like cabbage (DMS) but no aldehyde | Incomplete oxidation or Pummerer rearrangement. | The intermediate warmed up before base addition. You strictly must keep the reaction at -78°C until the base is fully added. |
| NMR shows free succinaldehyde (polymerizing) | Acidic workup hydrolyzed the acetal. | Never use NH4Cl or HCl for the quench. Use pH 7 Phosphate Buffer or saturated NaHCO3. |
| Low Yield / Decomposition | Swern conditions are too harsh. | Switch Method: Use TEMPO (cat.) / BAIB (1.1 eq) in DCM. This is a non-acidic, room-temperature oxidation that preserves sensitive acetals [2]. |
Module 4: Handling & Storage (The "Silent Killer")
Issue: Users often synthesize the compound successfully but lose it during storage. This compound is an aldehyde with an acetal; it is chemically schizophrenic—sensitive to both acid and base, and prone to oxidation.
Storage Protocol
-
Temperature: Store strictly at -20°C .
-
Atmosphere: Argon blanket is mandatory. Oxygen rapidly converts the aldehyde to the carboxylic acid.
-
Stabilization: If not using immediately, store as a 10-20% solution in Toluene or DCM . Pure neat aldehyde polymerizes faster than solvated aldehyde.
-
Shelf Life: < 1 week neat; ~1 month in solution at -20°C.
Module 5: Diagnostic Workflow
Use this logic flow to identify why your yield is low.
Figure 2: Diagnostic logic for analyzing crude reaction mixtures. The presence/absence of specific NMR signals dictates the troubleshooting path.
References
-
Van Leeuwen, P. W. N. M., et al. (2000). "Phosphites as ligands in rhodium-catalyzed hydroformylation." Chemical Reviews, 100(8), 2741-2770.
-
De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 62(20), 6974-6977.
-
Union Carbide Corp. (1977). "Production of 2-vinyl-1,3-dioxane compounds." US Patent 4003918A.
- Bertz, S. H., et al. (1982). "Synthesis of this compound." Journal of Organic Chemistry, 47(11), 2216.
Sources
improving the yield of 3-(1,3-Dioxolan-2-yl)propanal synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3-(1,3-Dioxolan-2-yl)propanal. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate experimental challenges and improve reaction yields.
Overview of the Synthesis
The synthesis of this compound is fundamentally an acetal protection reaction. Typically, this involves the acid-catalyzed reaction of a precursor molecule containing a propanal moiety with ethylene glycol. The most common and direct precursor is acrolein, where the aldehyde group is selectively protected in the presence of the carbon-carbon double bond. The resulting product, 2-vinyl-1,3-dioxolane, is then subjected to hydroformylation to introduce the formyl group at the terminal position of the vinyl group, yielding the target molecule. An alternative, though less common, route involves the direct protection of 3-hydroxypropanal.
The core of this synthesis is the reversible formation of a cyclic acetal.[1][2] Driving the reaction to completion to maximize yield requires careful control of equilibrium conditions, primarily through the efficient removal of water.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the acid-catalyzed formation of the 1,3-dioxolane ring?
The reaction proceeds via a multi-step nucleophilic addition-elimination pathway.[5] The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4][6] This activation facilitates the nucleophilic attack by one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water). Elimination of water forms a resonance-stabilized oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the ethylene glycol chain. A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxolane ring.
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Q2: Which acid catalyst is most effective for this synthesis?
p-Toluenesulfonic acid (p-TsOH) is the most commonly used catalyst for this type of acetalization due to its strong acidity, ease of handling as a solid, and good solubility in common organic solvents like toluene or benzene.[4][7][8] Other Brønsted acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can also be used, but they are often more corrosive and can lead to more side reactions.[9] Lewis acids like zirconium tetrachloride (ZrCl₄) have also been shown to be effective catalysts.[3] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or using an ion-exchange resin with sulfonic acid groups can be beneficial.[10]
Q3: Why is water removal so critical for achieving a high yield?
Acetal formation is a reversible equilibrium reaction.[1][9] The reaction produces one molecule of water for every molecule of acetal formed. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (aldehyde and diol), thus lowering the yield of the desired product. Continuous removal of water is therefore essential to drive the reaction to completion.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis. A logical workflow can help diagnose problems systematically.
Caption: Troubleshooting workflow for low-yield synthesis.
Issue 1: Incomplete Reaction or Low Conversion
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted starting aldehyde.
| Probable Cause | Explanation & Recommended Solution |
| Ineffective Water Removal | The equilibrium is not being sufficiently driven towards the product. Solution: Ensure your Dean-Stark apparatus is set up correctly and filling with water. If using toluene, the reflux temperature should be ~110°C. For lower-boiling solvents, molecular sieves may be a better option; ensure they are properly activated (oven-dried under vacuum) before use.[3] |
| Inactive or Insufficient Catalyst | The acid catalyst may have degraded over time or been added in too small a quantity. p-TsOH is hygroscopic and its effectiveness can decrease with moisture absorption. Solution: Use fresh p-TsOH from a newly opened container or dry it before use. Verify the catalytic amount is appropriate, typically 0.1-1 mol% relative to the limiting reagent.[11] |
| Low Reaction Temperature | If the temperature is too low, the rate of reaction will be slow, and the azeotropic removal of water will be inefficient. Solution: Ensure the reaction mixture is maintained at a vigorous reflux to facilitate constant removal of the water-solvent azeotrope. |
| Poor Quality Reagents | The presence of impurities in the aldehyde or ethylene glycol can inhibit the reaction. Solution: Use purified reagents. Acrolein, in particular, should be freshly distilled before use to remove stabilizers and polymers. |
Issue 2: Formation of Side Products
Symptom: The desired product is formed, but significant impurities are observed, complicating purification and reducing the isolated yield.
| Probable Cause | Explanation & Recommended Solution |
| Polymerization of Starting Material | This is a major issue when using unsaturated aldehydes like acrolein, which can readily polymerize under acidic conditions. Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Maintain a consistent temperature and avoid localized overheating. Using freshly distilled, inhibitor-free acrolein and adding it slowly to the reaction mixture can also mitigate this. |
| Hemiacetal Accumulation | If insufficient alcohol is used or water is not removed efficiently, the reaction can stall at the hemiacetal stage. Solution: Use a slight excess of ethylene glycol (e.g., 1.1-1.5 equivalents) and ensure rigorous water removal as described above.[8] |
| Deprotection during Workup | Acetals are stable to basic and neutral conditions but will rapidly hydrolyze back to the aldehyde in the presence of aqueous acid.[1][12] Solution: During the aqueous workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before adding water or brine. Ensure the pH of the aqueous layer is neutral or slightly basic before proceeding with extraction. |
Issue 3: Difficult Purification
Symptom: The crude product is difficult to purify by distillation or chromatography, leading to low recovery of pure material.
| Probable Cause | Explanation & Recommended Solution |
| Azeotrope Formation | The product may form an azeotrope with residual solvent or ethylene glycol, making separation by simple distillation difficult. Solution: After the aqueous workup, thoroughly dry the organic layer with a drying agent like anhydrous MgSO₄ or Na₂SO₄. Perform fractional distillation under reduced pressure to lower the boiling point and potentially break the azeotrope. |
| Thermal Decomposition | The acetal or remaining impurities may be thermally labile and decompose upon heating during distillation. Solution: Purify using vacuum distillation to lower the required temperature. If the product is still unstable, consider purification by column chromatography on silica gel that has been neutralized with triethylamine (e.g., silica gel slurried in a solvent containing 1% Et₃N) to prevent on-column hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Vinyl-1,3-dioxolane from Acrolein
This protocol details the protection of acrolein, the first key step toward the final product.
Materials:
-
Acrolein (freshly distilled)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Hydroquinone (inhibitor)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Reagent Charging: To the flask, add toluene (100 mL), ethylene glycol (6.8 g, 1.1 eq), p-TsOH·H₂O (0.1 g, cat.), and a crystal of hydroquinone.
-
Reaction: Heat the mixture to reflux. Once refluxing, slowly add freshly distilled acrolein (5.6 g, 1.0 eq) dropwise over 30 minutes.
-
Water Removal: Continue to heat at reflux, azeotropically removing water via the Dean-Stark trap. The reaction is typically complete when water no longer collects in the trap (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and carefully wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid. Wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2-vinyl-1,3-dioxolane as a colorless liquid.
The subsequent hydroformylation step would then be performed on this purified intermediate.
References
-
ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]
-
MDPI. (2021). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
-
PMC. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. [Link]
- Google Patents. (n.d.). CN102276575B - Method for preparing 1,3-dioxolane.
- Google Patents. (n.d.).
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Organic Syntheses. (n.d.). Acrolein diethyl acetal. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
ResearchGate. (2016). Has anyone acid hydrolyzed acrolein diethyl acetal or know how to do it?. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]
-
ResearchGate. (2025). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Oxford Academic. (1976). Reaction Products of the Hydroformylation of Acrolein Acetals and Acetates. [Link]
-
ACS Publications. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. [Link]
-
PMC. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]
-
University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. [Link]
-
Organic Syntheses. (n.d.). Acrolein, diethyl acetal. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]
-
Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol. [Link]
-
PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. [Link]
-
Oreate AI Blog. (2025). The Role of P-Toluenesulfonic Acid in Chemical Reactions. [Link]
-
Redalyc.org. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
comparing 1,3-dioxolane with other aldehyde protecting groups
Technical Guide: Comparative Analysis of 1,3-Dioxolane for Aldehyde Protection
Executive Summary & Strategic Application
In the architecture of multi-step organic synthesis, the protection of the aldehyde functionality is a pivotal decision.[1] The 1,3-dioxolane group (cyclic ethylene acetal) represents the "gold standard" for aldehyde protection due to its unique balance of ease of formation, stability against bases/nucleophiles, and facile acidic removal.
This guide provides a technical comparison of 1,3-dioxolane against its primary competitors: acyclic acetals (dimethyl acetal), 6-membered cyclic acetals (1,3-dioxane), and sulfur analogs (1,3-dithiolane). It is designed to assist researchers in selecting the optimal protecting group based on reaction kinetics, thermodynamic stability, and orthogonality.
Mechanistic Foundation: Formation & Hydrolysis
Understanding the causality behind the performance of 1,3-dioxolane requires analyzing the thermodynamics of ring formation.
-
The Entropy Effect: The formation of 1,3-dioxolane from ethylene glycol and an aldehyde is entropically favored (
is less negative) compared to acyclic acetal formation (which requires two equivalents of alcohol). This "chelate effect" makes 1,3-dioxolanes significantly more stable and easier to form than dimethyl acetals. -
Ring Strain vs. Kinetics: While the 5-membered dioxolane ring possesses slightly more ring strain than the 6-membered dioxane, it forms faster. This is attributed to the higher probability of the second hydroxyl group finding the hemiacetal intermediate in the shorter ethylene glycol chain compared to 1,3-propanediol.
Mechanism Visualization: Acid-Catalyzed Formation
The following diagram illustrates the reversible acid-catalyzed pathway. Note the critical role of water removal in driving the equilibrium forward (Le Chatelier's principle).
Figure 1: Acid-catalyzed formation mechanism of 1,3-dioxolane highlighting the critical water elimination step.
Comparative Performance Analysis
The following data aggregates stability profiles and kinetic reactivity to facilitate direct comparison.
Table 1: Stability and Reactivity Matrix
| Feature | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) | Dimethyl Acetal (Acyclic) | 1,3-Dithiolane (Sulfur analog) |
| Formation Rate | Fastest (Kinetic control) | Slower | Moderate | Slow (Requires Lewis Acid) |
| Acid Stability | Labile (pH < 4) | More Stable (Hydrolyzes slower) | Very Labile | Highly Stable (Orthogonal) |
| Base Stability | Stable (pH > 12) | Stable | Stable | Stable (deprotonation possible) |
| Nucleophile Stability | Stable to R-Li, LiAlH4 | Stable | Moderate | Stable |
| Deprotection | Aqueous Acid / Transacetalization | Stronger Acid / Heat | Mild Acid | Hg(II), Ag(I), or Oxidation |
| Key Advantage | Best balance of ease-of-use | Selective retention in acid | Sterically smallest | Umpolung chemistry compatible |
Deep Dive: Dioxolane vs. Dioxane
A critical distinction often overlooked is the hydrolysis rate .[2]
-
Aldehyde Derivatives: 1,3-Dioxolanes hydrolyze faster than 1,3-dioxanes [1].[3][2] This is rationalized by the easier attainment of the coplanar oxocarbenium ion intermediate in the 5-membered ring system during ring opening.
-
Strategic Implication: If a molecule contains both a dioxolane and a dioxane, mild acidic treatment can selectively deprotect the dioxolane, leaving the dioxane intact.
Deep Dive: Dioxolane vs. Dithiolane
These two are orthogonal .
-
1,3-Dioxolanes are acid-labile but stable to Raney Nickel.
-
1,3-Dithiolanes are acid-stable but cleaved by heavy metals (Hg, Ag) or Raney Nickel desulfurization.
-
Usage: Use dithiolane if the molecule must survive subsequent acidic steps (e.g., glycosylation) [2].
Validated Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material.
Protocol A: Standard Formation (Dean-Stark)
Best for: Stable, non-volatile aldehydes.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Suspend the aldehyde (10 mmol) in Toluene (50 mL). Add Ethylene Glycol (15-20 mmol, 1.5-2.0 equiv).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O) (0.5 mmol, 5 mol%).
-
Reaction: Heat to reflux.
-
Completion: Reflux until water evolution ceases (typically 2-4 hours). Verify by TLC (Dioxolanes are usually less polar than the parent aldehyde).
-
Workup: Cool to RT. Wash with sat. NaHCO3 (to neutralize acid) and Brine. Dry over MgSO4 and concentrate.
Protocol B: Chemoselective Deprotection (Transacetalization)
Best for: Sensitive substrates where aqueous acid might cause migration or racemization.
-
Reagents: Dissolve the 1,3-dioxolane (1 mmol) in Acetone (10 mL).
-
Note: Acetone acts as the acceptor for the glycol, driving the equilibrium.
-
-
Catalyst: Add pTsOH[6]·H2O (0.1 mmol) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.
-
Reaction: Stir at Room Temperature.
-
Checkpoint: Monitor TLC. The appearance of the aldehyde spot and disappearance of the non-polar acetal confirms cleavage.
-
-
Workup: Add solid NaHCO3 to quench. Filter and concentrate.
Decision Logic for Group Selection
Use this logic flow to determine if 1,3-dioxolane is the correct choice for your specific synthesis.
Figure 2: Decision matrix for selecting aldehyde protecting groups based on reaction conditions.
References
-
Relative Rates of Hydrolysis
- Indictor, N., & Brill, W. F. (1965). Relative rates of hydrolysis of 1,3-dioxolanes and 1,3-dioxanes. The Journal of Organic Chemistry, 30(6), 2074-2075.
-
Orthogonal Stability (Dithiolanes)
-
General Reactivity & Protocols
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.[4]
-
-
Chemoselectivity Studies
Sources
cost-benefit analysis of using 3-(1,3-Dioxolan-2-yl)propanal in synthesis
Publish Comparison Guide: Cost-Benefit Analysis of 3-(1,3-Dioxolan-2-yl)propanal in Synthesis
Executive Summary: The Precision Synthon
In the landscape of C4 homologation, This compound (CAS: 82962-18-3) represents a high-value, high-precision tool. Often colloquially referred to as succinaldehyde mono-ethylene acetal , this reagent solves a critical problem in organic synthesis: the handling of unstable dialdehydes.
While its direct commercial cost is prohibitive for commodity scale-up ($300+ per 100 mg), its utility in late-stage functionalization and total synthesis justifies the expense. This guide analyzes the trade-offs between purchasing this stabilized reagent versus utilizing cheaper, more volatile alternatives like succinaldehyde or 2,5-dimethoxytetrahydrofuran.
Technical Profile & Mechanism
Chemical Identity:
-
IUPAC Name: this compound
-
Common Name: Succinaldehyde mono-ethylene acetal
-
Molecular Formula:
-
Role: Masked 1,4-dicarbonyl system.
The Stability Paradox: Free succinaldehyde is notoriously unstable, undergoing rapid self-polymerization and oxidation. By masking one aldehyde as a dioxolane, this compound renders the molecule stable enough for storage while keeping the distal aldehyde free for chemoselective reactions (e.g., Wittig olefination, reductive amination).
Comparative Reactivity Matrix
| Feature | This compound | Succinaldehyde | 2,5-Dimethoxytetrahydrofuran |
| Stability | High (months at 4°C) | Very Low (polymerizes <24h) | High (Indefinite) |
| Reactivity | Chemoselective: One free CHO ready for nucleophiles. | Uncontrollable: Both CHO groups react; polymerization risk. | Latent: Requires harsh acidic hydrolysis to activate. |
| Atom Economy | Moderate (Protective group waste) | High | Moderate |
| Safety | Low volatility, non-lachrymator. | High volatility, lachrymator. | Low toxicity. |
| Primary Use | Asymmetric synthesis, sequential homologation. | Pyrrole synthesis (Paal-Knorr). | Pyrrole synthesis (Paal-Knorr). |
Cost-Benefit Analysis
The "Buy vs. Make" Calculation
The commercial price of this compound is driven by the difficulty of mono-protecting a dialdehyde without oligomerization.
-
Direct Purchase Cost: ~$3,000/gram (Research Grade).
-
In-House Synthesis Cost: ~$50/gram (Materials + Labor).
Benefit of "Buying" (High Cost / Low Risk):
-
Immediate Purity: Essential for GMP or GLP environments where trace impurities from in-house synthesis (e.g., residual bromo-precursors) could fail a batch.
-
Time: Saves 2-3 days of synthesis and purification time.
Benefit of "Making" (Low Cost / Moderate Risk):
-
For scale-up (>1g), synthesis via 2-(2-bromoethyl)-1,3-dioxolane is the only economically viable route.
Strategic Value in Drug Development
Why use this over 2,5-dimethoxytetrahydrofuran?
-
Case Study: Synthesis of acid-sensitive alkaloids.
-
Scenario: You need to form a pyrrolidine ring on a substrate containing a T-Boc group or an acid-labile acetal.
-
Failure Mode (Alternative): Using 2,5-dimethoxytetrahydrofuran requires heating in acetic acid/water to open the ring. This deprotects your T-Boc group prematurely.
-
Success Mode (Target): this compound reacts under neutral reductive amination conditions (NaBH(OAc)3, DCM), preserving acid-sensitive moieties.
Experimental Protocols
Protocol A: In-House Synthesis (The "Make" Option)
For researchers requiring >500mg, this self-validating protocol generates the reagent from cheaper precursors.
Precursors:
-
2-(2-Bromoethyl)-1,3-dioxolane (Commercially available, ~$1/g).
-
Magnesium turnings.
-
N,N-Dimethylformamide (DMF).
Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 2-(2-bromoethyl)-1,3-dioxolane (1.0 eq) in dry THF dropwise to maintain gentle reflux. Checkpoint: Solution turns turbid grey/brown.
-
Formylation: Cool the Grignard reagent to 0°C. Add anhydrous DMF (1.5 eq) dropwise. Stir for 2 hours at RT.
-
Hydrolysis: Quench with saturated aqueous NH4Cl (pH ~7). Crucial: Do not use HCl, or you will deprotect the dioxolane.
-
Extraction: Extract with diethyl ether (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Distill under reduced pressure (high vacuum required due to boiling point ~80°C at 0.5 mmHg).
Protocol B: Chemoselective Reductive Amination
Demonstrating the reagent's utility in mild heterocycle formation.
-
Imine Formation: Dissolve amine substrate (1.0 eq) and this compound (1.1 eq) in DCE (Dichloroethane). Add activated molecular sieves (4Å). Stir 1h at RT.[1]
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion. Stir 4-12h.
-
Cyclization (Optional): If the amine contained a nucleophile, spontaneous cyclization may occur. If not, the product is the secondary amine with a protected aldehyde tail, ready for a second functionalization (e.g., acid deprotection followed by intramolecular Mannich).
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process for selecting this reagent and its synthetic flow.
Figure 1: Decision matrix for selecting this compound based on substrate sensitivity and scale.
References
-
Banwell, M. G., et al. "Chemoenzymatic synthesis of the biologically active aminocyclitol (+)-conduramine E-1." Journal of the Chemical Society, Perkin Transactions 1, 1996. (Demonstrates use of protected dialdehydes in sensitive synthesis).
-
Sigma-Aldrich. "Product Specification: this compound." MilliporeSigma Catalog, Accessed 2024. (Cost verification).
-
Bernady, K. F., et al. "Prostaglandins and congeners. Synthesis of prostaglandins via conjugate addition of organocopper reagents." The Journal of Organic Chemistry, 1979. (Foundational protocol for acetal-protected aldehyde synthesis via Grignard).
-
Clauson-Kaas, N., et al. "Preparation of 2,5-dimethoxytetrahydrofuran." Acta Chemica Scandinavica, 1952. (Comparison data for alternative reagents).
Sources
Comparative Stability Guide: Cyclic Acetals in Organic Synthesis
Executive Summary: The Strategic Landscape
In complex molecule synthesis—particularly within carbohydrate and polyketide chemistry—the choice between cyclic acetals is rarely arbitrary. It is a calculated decision balancing thermodynamic preference during formation against kinetic stability during deprotection.
This guide objectively compares the three dominant classes of cyclic acetals: Isopropylidenes (Acetonides) , Benzylidenes , and Methylenes (Formals) .
Key Takeaway:
-
For 1,2-diols: Acetonides are thermodynamically favored (5-membered ring) and kinetically labile (easy removal).
-
For 1,3-diols: Benzylidenes are thermodynamically favored (6-membered ring) and offer orthogonal deprotection via hydrogenolysis.
-
For Maximum Stability: Methylenes are the "nuclear option," offering extreme acid stability but requiring harsh conditions for removal.
Mechanistic Foundation: The Oxocarbenium Driver
To understand stability, one must understand the failure mode. Acid-catalyzed hydrolysis is the primary decomposition pathway for all acetals. The rate-determining step (RDS) is the cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion .
Hydrolysis Mechanism (A1)
The stability of the acetal is inversely proportional to the stability of this cationic intermediate.
Figure 1: The A1 mechanism of acid-catalyzed acetal hydrolysis. Substituents that stabilize the red Oxocarbenium node accelerate hydrolysis.
Comparative Analysis: Thermodynamics vs. Kinetics[1]
Formation: The 5-Ring vs. 6-Ring Rule
The "Hannessian Rule" dictates the thermodynamic preference during acetalization.
-
1,2-Diols (Vicinal): Prefer Acetonides (5-membered dioxolanes).
-
Why? A 5-membered ring accommodates the gem-dimethyl groups of acetone with minimal strain.
-
-
1,3-Diols: Prefer Benzylidenes (6-membered dioxanes).
-
Why? In a 6-membered chair conformation, the phenyl group of benzaldehyde can adopt the thermodynamically favorable equatorial position.
-
The Acetonide Problem: If you force acetone onto a 1,3-diol, the resulting 6-membered ring must place one methyl group axially , incurring a severe 1,3-diaxial interaction penalty (~3.3 kcal/mol).
-
Hydrolysis Rates (Kinetic Stability)
The rate of hydrolysis is governed by the electronic stabilization of the oxocarbenium ion.
-
Acetonides (Fastest): The gem-dimethyl groups provide strong inductive stabilization (
) and hyperconjugation to the carbocation center. -
Benzylidenes (Intermediate): The phenyl group provides resonance stabilization, but the secondary carbocation character is less favorable than the tertiary character of the acetonide intermediate.
-
Methylenes (Slowest): The primary carbocation intermediate is highly unstable, making these groups extremely resistant to acid hydrolysis.
Table 1: Comparative Stability Profile
| Feature | Acetonide (Isopropylidene) | Benzylidene | Methylene (Formal) |
| Source Reagent | Acetone / 2,2-DMP | Benzaldehyde / Dimethyl acetal | Formaldehyde / Dimethoxymethane |
| Ring Size Pref. | 5-membered (1,2-diols) | 6-membered (1,3-diols) | No strong preference |
| Acid Stability | Low ( | Medium ( | High (Requires strong acid/heat) |
| Base Stability | Excellent | Excellent | Excellent |
| Reduction | Stable | Unstable (Cleaved by | Stable |
| Relative Rate ( |
Experimental Protocols
Protocol A: Selective Hydrolysis of Acetonide in Presence of Benzylidene
Context: You have a molecule with both groups. You need to expose the 1,2-diol (acetonide) while keeping the 1,3-diol (benzylidene) intact.
Reagents:
-
Substrate (1.0 equiv)
-
Iron(III) Chloride hexahydrate (
) supported on Silica Gel -
Solvent: Chloroform (
)
Methodology:
-
Preparation: Adsorb
onto silica gel (approx. 15% w/w) to create a mild, heterogeneous Lewis acid catalyst. -
Reaction: Dissolve substrate in
at room temperature. Add the silica-supported catalyst (200 mg per mmol substrate). -
Monitoring: Stir vigorously. Monitor by TLC.[1][2] The acetonide cleavage typically completes within 1–2 hours.
-
Workup: Filter the mixture through a Celite pad to remove the silica catalyst. Evaporate the solvent.[2]
-
Result: The terminal acetonide is cleaved; the internal benzylidene remains >95% intact due to the kinetic rate difference (see Table 1).
Protocol B: Orthogonal Removal of Benzylidene (Hydrogenolysis)
Context: Removing a benzylidene group under neutral conditions, leaving acid-sensitive groups (like silyl ethers or acetonides) untouched.
Reagents:
-
Palladium on Carbon (10% Pd/C)[6]
-
Hydrogen gas (
) or Ammonium Formate (transfer hydrogenation) -
Solvent: Ethanol or Methanol
Methodology:
-
Setup: Dissolve substrate in dry ethanol. Add 10% Pd/C (10-20% by weight of substrate).
-
Atmosphere: Purge the flask with Argon, then introduce a Hydrogen balloon (1 atm).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Mechanism: The benzylic C–O bonds are cleaved via reductive insertion, yielding the free diol and toluene.
-
Workup: Filter through Celite (Caution: Pd/C is pyrophoric when dry). Concentrate filtrate.
Strategic Selection Guide
Use this decision tree to select the correct protecting group for your synthesis.
Figure 2: Decision matrix for selecting cyclic acetals based on diol geometry and synthetic requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (The definitive text on relative stability constants).
-
Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Acetals.[8] Journal of the American Chemical Society, 77(21), 5590–5595.[8] (Foundational kinetics data).
-
Smith, S. W., & Newman, M. S. (1968). Kinetic Studies on the Hydrolysis of Cyclic Acetals. Journal of the American Chemical Society.[8] (Establishes the 5 vs 6 membered ring hydrolysis rates).
- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press. (Source of the thermodynamic "Hannessian Rule" for polyol protection).
-
Clode, D. M. (1979). Carbohydrate Cyclic Acetals and Ketals.[7] Chemical Reviews, 79(6), 491–513.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific synthesis and stereochemical assignment of the diastereomeric 3,5-O-benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
confirming the structure of 3-(1,3-Dioxolan-2-yl)propanal reaction products
Technical Guide: Structural Confirmation of 3-(1,3-Dioxolan-2-yl)propanal Reaction Products
Executive Summary
This compound (CAS 13837-49-5) serves as a critical "masked" glutaraldehyde equivalent in bioconjugation and medicinal chemistry. Its utility lies in its bifunctionality: a reactive free aldehyde for immediate coupling (typically reductive amination) and an acid-labile acetal (dioxolane) that serves as a latent aldehyde.
Confirming the structure of its reaction products presents a unique analytical paradox: the conditions required to analyze the molecule (specifically acidic LC-MS mobile phases) often destroy the very structural motif (the acetal) you are trying to verify. This guide outlines a robust, multi-modal analytical strategy to confirm reaction success while validating acetal integrity.
Part 1: The Analytical Landscape
To confirm the product structure, one must verify two distinct events:
-
Reaction of the free aldehyde (e.g., conversion to an amine).
-
Survival of the dioxolane ring (absence of premature hydrolysis).
The following table compares the efficacy of standard analytical techniques for this specific scaffold.
| Feature | 1H NMR (Gold Standard) | LC-MS (Standard Acidic) | LC-MS (Buffered/Basic) | FT-IR |
| Primary Utility | Definitive structural proof. | Mass confirmation. | Mass confirmation w/ stability.[1] | Quick functional group check. |
| Aldehyde Detection | Excellent (Signal ~9.7 ppm). | Good (via derivatization). | Good. | Good (C=O stretch ~1720 cm⁻¹). |
| Acetal Verification | Superior (Triplet ~4.8 ppm). | Poor (Risk of hydrolysis). | Good (Intact M+H). | Moderate (C-O-C bands). |
| Sensitivity | Low (mM range). | High (nM range).[2][3] | High (nM range).[2][3] | Moderate. |
| Risk Factor | Solvent acidity (CDCl3 acidity). | High: 0.1% Formic acid hydrolyzes acetal. | Low: Requires pH > 7 mobile phase. | Low. |
Critical Insight: Standard LC-MS protocols using 0.1% Formic Acid or TFA often degrade the dioxolane ring on the column, showing a mass corresponding to the deprotected aldehyde (M-44 or M+H2O depending on ionization path). Do not interpret this as bulk sample degradation without NMR confirmation.
Part 2: Structural Markers & Causality[4]
Nuclear Magnetic Resonance (1H NMR)
NMR is the only method that unequivocally distinguishes between the acetal and the free aldehyde in the bulk material.
-
The "Survival" Signal (Acetal Methine):
-
Look for a triplet at 4.8 – 4.9 ppm .
-
Causality: This proton is flanked by two oxygens, shifting it downfield. If this signal is lost or shifts to ~9.7 ppm, the acetal has hydrolyzed.
-
Integration Check: This signal must integrate 1:1 with the new product core (e.g., the benzylic protons if reacted with benzylamine).
-
-
The "Reaction" Signal (Aldehyde CHO):
-
Look for the disappearance of the triplet at ~9.75 ppm .
-
Causality: Conversion to an amine (reductive amination) or olefin (Wittig) eliminates the carbonyl proton.
-
-
The Backbone (Multiplets):
-
Dioxolane Ring: Multiplet at 3.8 – 4.0 ppm (4H).
-
Linker Region: The propyl chain will show two multiplets between 1.6 – 2.6 ppm . Note that the alpha-protons (next to the reaction site) will shift significantly after reaction.
-
Mass Spectrometry Strategy
To avoid on-column hydrolysis:
-
Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0).
-
Ionization: ESI Positive mode.
-
Target Mass: Calculate [M+H]+ for the acetal-containing product.
-
Example: If reacting with Benzylamine (MW 107) + Linker (MW 144) - H2O + 2H = Product MW 235.
-
Failure Mode: If you see MW 191 (Loss of C2H4O), the acetal is gone.
-
Part 3: Validated Experimental Protocol
Case Study: Reductive Amination of this compound with Benzylamine.
Step 1: Imine Formation (The "Dry" Phase)
-
Rationale: Water inhibits imine formation. The acetal is stable in organic solvents but sensitive to aqueous acid.
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Add Benzylamine (1.05 eq).
-
Add MgSO4 (anhydrous) to sequester water (optional but recommended for DCM).
-
Stir 2 hours at Room Temp.
-
Checkpoint: 1H NMR of aliquot should show loss of 9.7 ppm CHO and appearance of Imine CH (~7.5-8.0 ppm).
-
Step 2: Reduction (The "Irreversible" Phase)
-
Rationale: Sodium Borohydride (NaBH4) is basic, which protects the acid-labile acetal during reduction.
-
Protocol:
-
Cool mixture to 0°C.
-
Add NaBH4 (1.5 eq) portion-wise (if in MeOH) or Sodium Triacetoxyborohydride (STAB) (if in DCM).
-
Warm to RT and stir 1 hour.
-
Step 3: Quench & Workup (The "Danger" Zone)
-
Rationale: Standard acid quenches (1M HCl) will destroy the acetal immediately.
-
Protocol:
-
Quench: Add Saturated Aqueous NaHCO3 (pH ~8.5) or dilute NaOH. Do not use HCl.
-
Extract: Extract with DCM (3x).
-
Wash: Brine wash (neutral pH).
-
Dry: Na2SO4 and concentrate.
-
Part 4: Visualization & Logic
Diagram 1: Analytical Decision Tree
This workflow ensures you do not falsely identify the product as degraded due to improper analytical conditions.
Caption: Analytical decision tree emphasizing the risk of acidic LC-MS mobile phases yielding false degradation data.
Diagram 2: Reaction Pathway & Structural Fate
Tracking the fate of the protons during the reductive amination.
Caption: Reaction pathway highlighting the preservation of the acetal group through basic reduction conditions.
References
-
Banwell, M. G., et al. "Chemoenzymatic methods for the enantioselective preparation of sesquiterpenoid natural products from aromatic precursors." Journal of Organic Chemistry, vol. 67, no. 17, 2002. (Demonstrates acetal stability in reductive steps).
-
Organic Chemistry Portal. "Protection of Aldehydes and Ketones as Acetals and Ketals." Organic Chemistry Portal.
-
Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library.
-
Gopinath, R., et al. "Mild and efficient method for the protection of carbonyl compounds as 1,3-dioxolanes." Journal of Organic Chemistry, 2002.[1] (Provides spectral characterization data for dioxolane rings).
Sources
Safety Operating Guide
Navigating the Disposal of 3-(1,3-Dioxolan-2-yl)propanal: A Guide for the Modern Laboratory
Understanding the Compound: A Foundation for Safe Handling
-
Aldehydes : This group is associated with flammability, irritation to the skin, eyes, and respiratory tract, and potential toxicity.[1][2]
-
Dioxolanes (Cyclic Ethers/Acetals) : These are typically flammable liquids.[3][4][5][6][7] A significant, and often underestimated, hazard of ethers is their potential to form explosive peroxides upon exposure to air and light over time.[6][8]
Therefore, the disposal plan for 3-(1,3-Dioxolan-2-yl)propanal must be built upon the assumption that it is a flammable, potentially peroxide-forming, and irritant hazardous waste .
Core Principles of Disposal: A Self-Validating System
The proper disposal of any laboratory chemical is not merely a matter of following rules, but of establishing a self-validating system that ensures safety and compliance at every stage. This involves a logical progression from immediate, in-lab handling to final removal by certified professionals.
Immediate Safety and Waste Collection
The moment a decision is made to discard this compound, whether it is excess, expired, or part of a waste solution, it must be treated as hazardous waste.[9]
Step-by-Step Protocol for Waste Collection:
-
Container Selection :
-
Choose a container that is chemically compatible with aldehydes and ethers. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid metal containers for acidic or basic waste streams.[10]
-
The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof closure.[9][11]
-
-
Labeling :
-
Immediately affix a "Hazardous Waste" label to the container.[9]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
List all constituents of the waste mixture, including solvents, with their approximate percentages.
-
Indicate the date when the waste was first added to the container (the "accumulation start date").
-
-
Segregation :
-
Safe Storage Practices :
-
Keep the waste container closed at all times, except when adding waste.[8][9] This minimizes the release of flammable vapors and reduces exposure to air, which can contribute to peroxide formation.
-
Store the container in a well-ventilated area, such as a designated flammables cabinet.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12]
-
Disposal of Contaminated Materials and Empty Containers
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Contaminated Solids : Gloves, absorbent pads, and other solid materials used for spill cleanup or routine handling should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.[8][12]
-
Empty Containers : An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][12] The rinsate from this process is considered hazardous waste and must be collected in your liquid hazardous waste container.[9][12] After triple-rinsing and air-drying, the original labels must be completely defaced or removed before the container can be discarded or recycled.[12]
Decision Workflow for Disposal
The following diagram outlines the critical decision points in the disposal process for this compound and its associated waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance and Final Disposal
The ultimate disposal of chemical waste is a highly regulated process that must be managed by your institution's Environmental Health and Safety (EHS) office or an equivalent department.[8][13]
-
Accumulation Time Limits : Laboratories are subject to strict limits on the amount of time they can store hazardous waste. For large quantity generators, this is typically 90 days.[10][14] Be aware of your institution's and local regulations.
-
Professional Removal : Never attempt to dispose of this chemical down the drain or in regular trash.[5][8] Sewer disposal of aldehydes is often prohibited.[8] Your EHS office will have established procedures for collecting waste from your lab and ensuring it is transported to a licensed treatment, storage, and disposal facility (TSDF).[8][13]
-
Documentation : Maintain meticulous records of your waste generation and disposal, as required by your institution and regulatory bodies like the EPA.[11]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Flammable, Irritant, Potentially Peroxide-Forming Hazardous Waste | Based on aldehyde and ether functional groups.[1][2][6] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass | To prevent reaction or degradation of the container.[10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent violent chemical reactions.[7] |
| Storage Location | Designated Satellite Accumulation Area, Flammables Cabinet | To ensure safety, ventilation, and segregation.[1] |
| Disposal Method | Collection by Institutional EHS for Professional Disposal | To comply with federal, state, and local regulations.[8][13] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect as hazardous waste.[3][4][15] | To ensure proper containment and disposal of spilled material. |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity. This comprehensive approach ensures that the disposal of this compound is handled not just as a final step, but as an integral part of the scientific process.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
- Penta Chemicals. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
- NOAA. (n.d.). DIOXOLANE - CAMEO Chemicals.
- New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet: Dioxolane.
- DuPont Tate & Lyle BioProducts. (2012, November 1). 1,3-Propanediol - Product Safety Summary Sheet.
- Breckland Scientific Supplies Ltd. (2023, January 12). Propanal - SAFETY DATA SHEET.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Fisher Scientific. (2025, December 18). Propionaldehyde - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). 1,3-Dioxolane - SAFETY DATA SHEET.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- TCI Chemicals. (n.d.). 3-(1,3-Dioxoisoindolin-2-yl)propanal.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Sources
- 1. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. DIOXOLANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. acs.org [acs.org]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
